Cefacetrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O6S/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21)/t9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYMAQUWDLIUPV-BXKDBHETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022779 | |
| Record name | Cephacetrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefacetrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.43e+00 g/L | |
| Record name | Cefacetrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10206-21-0 | |
| Record name | Cefacetrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10206-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefacetrile [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010206210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefacetrile | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01414 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cephacetrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefacetrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEPHACETRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDM21QQ344 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefacetrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168-170 | |
| Record name | Cefacetrile | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01414 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Cefacetrile on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cefacetrile is a first-generation cephalosporin antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This guide provides a detailed technical overview of its mechanism of action, focusing on its interaction with penicillin-binding proteins (PBPs) and the subsequent disruption of peptidoglycan synthesis, leading to bacterial cell lysis. This document includes quantitative data on its antimicrobial activity, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound, a β-lactam antibiotic, targets the final and crucial stage of bacterial cell wall biosynthesis—the cross-linking of peptidoglycan chains. Peptidoglycan, a polymer unique to bacterial cell walls, provides structural integrity and protects the bacterium from osmotic stress. The bactericidal action of this compound is a multi-step process:
-
Penetration of the Bacterial Cell Wall : In Gram-negative bacteria, this compound must first traverse the outer membrane to reach its targets in the periplasmic space.
-
Binding to Penicillin-Binding Proteins (PBPs) : this compound covalently binds to the active site of PBPs, which are bacterial enzymes essential for the transpeptidation step of peptidoglycan synthesis.[1] This binding is irreversible and inactivates the enzyme.
-
Inhibition of Peptidoglycan Cross-Linking : The inactivation of PBPs prevents the formation of peptide cross-links between adjacent glycan chains in the peptidoglycan layer. This weakens the structural integrity of the cell wall.
-
Induction of Autolysis : The weakened cell wall, unable to withstand the internal osmotic pressure of the bacterium, triggers the activity of autolytic enzymes (autolysins). These enzymes further degrade the peptidoglycan, leading to cell lysis and bacterial death.[1]
This compound is effective against many Gram-positive bacteria and has a more limited spectrum against Gram-negative species.[1]
Quantitative Data
Precise quantitative data for this compound is not extensively available in recent literature. Therefore, data for closely related first-generation cephalosporins are provided as a proxy to illustrate the typical potency and binding affinities.
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the typical MIC ranges for first-generation cephalosporins against key bacterial species. These values represent the minimum concentration of the antibiotic required to inhibit visible growth of the bacteria.
| Bacterial Species | ATCC Strain | First-Generation Cephalosporin | MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Cephalothin | 0.25 - 1.0 |
| Streptococcus pyogenes | ATCC 19615 | Cephalothin | ≤0.06 - 0.25 |
| Escherichia coli | ATCC 25922 | Cefazolin | 1.0 - 4.0 |
Note: Data presented are representative of first-generation cephalosporins and may not be specific to this compound.
Penicillin-Binding Protein (PBP) Affinity
The inhibitory concentration 50 (IC50) represents the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescent penicillin reporter to the PBP. Lower IC50 values indicate higher binding affinity. The table below shows representative IC50 values for a first-generation cephalosporin against key PBPs in Escherichia coli.
| Penicillin-Binding Protein (PBP) | First-Generation Cephalosporin | Representative IC50 (µg/mL) |
| PBP1a | Cephalothin | 1 - 5 |
| PBP1b | Cephalothin | 1 - 5 |
| PBP2 | Cephalothin | >100 |
| PBP3 | Cephalothin | 0.5 - 2 |
Note: Data presented are representative of first-generation cephalosporins and may not be specific to this compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of the 96-well plate to achieve the desired concentration range.
-
-
Inoculation:
-
Inoculate each well (except for the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform.
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Competitive Penicillin-Binding Protein (PBP) Binding Assay
This protocol utilizes a fluorescently labeled penicillin derivative to determine the binding affinity of this compound to specific PBPs.[4][5]
Materials:
-
Bacterial cell culture
-
Phosphate-buffered saline (PBS)
-
This compound solutions of varying concentrations
-
Fluorescent penicillin (e.g., Bocillin™ FL)
-
Lysis buffer
-
SDS-PAGE apparatus
-
Fluorescence gel scanner
Procedure:
-
Cell Culture and Harvesting:
-
Grow the bacterial culture to mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with PBS.
-
-
Competitive Binding:
-
Resuspend the cell pellets in PBS containing various concentrations of this compound.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow this compound to bind to the PBPs.
-
-
Fluorescent Labeling:
-
Add a fixed concentration of fluorescent penicillin to the cell suspensions and incubate for a shorter period (e.g., 10 minutes). The fluorescent penicillin will bind to the PBPs that are not already occupied by this compound.
-
-
Cell Lysis and Membrane Preparation:
-
Lyse the cells using sonication or a French press.
-
Isolate the cell membranes by ultracentrifugation.
-
-
SDS-PAGE and Fluorescence Detection:
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band at different this compound concentrations.
-
Calculate the IC50 value, which is the concentration of this compound that reduces the fluorescence intensity by 50%.
-
In Vitro Peptidoglycan Synthesis Inhibition Assay
This assay measures the ability of this compound to inhibit the incorporation of radiolabeled precursors into peptidoglycan.[6]
Materials:
-
Bacterial membrane preparation (source of PBPs and other necessary enzymes)
-
Radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylmuramic acid-[¹⁴C]pentapeptide)
-
This compound solutions of varying concentrations
-
Reaction buffer
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the bacterial membrane preparation, reaction buffer, and varying concentrations of this compound.
-
-
Initiation of Reaction:
-
Initiate the peptidoglycan synthesis reaction by adding the radiolabeled precursor.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period.
-
-
Termination and Precipitation:
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Precipitate the newly synthesized, radiolabeled peptidoglycan.
-
-
Quantification:
-
Wash the precipitate to remove unincorporated radiolabeled precursors.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of inhibition of peptidoglycan synthesis at each this compound concentration and calculate the IC50 value.
-
Bacterial Cell Lysis Assay
This protocol measures the rate of bacterial cell lysis induced by this compound by monitoring the decrease in optical density of a bacterial culture.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
This compound solution
-
Growth medium
Procedure:
-
Culture Preparation:
-
Grow a bacterial culture to a specific optical density (e.g., OD₆₀₀ of 0.4-0.6).
-
-
Treatment:
-
Add this compound to the bacterial culture at a concentration known to be above the MIC.
-
-
Monitoring Lysis:
-
Immediately begin monitoring the optical density of the culture at 600 nm at regular time intervals.
-
-
Data Analysis:
-
Plot the OD₆₀₀ values over time. A decrease in OD₆₀₀ indicates cell lysis. The rate of lysis can be calculated from the slope of the curve.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of this compound's mechanism of action, from its initial interaction with the bacterial cell to the final event of cell lysis.
Conclusion
This compound's mechanism of action is a well-defined process of bacterial cell wall synthesis inhibition. By targeting and irreversibly binding to essential penicillin-binding proteins, this compound effectively halts the construction of the protective peptidoglycan layer, leading to cell death. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and combat bacterial resistance. Further research into the specific binding kinetics of this compound with various PBPs will continue to enhance our understanding of this important class of antibiotics.
References
- 1. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Properties of Cefacetrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefacetrile is a first-generation cephalosporin antibiotic with a well-established profile of activity against a range of bacterial pathogens. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. Detailed information on its structural identifiers, key chemical properties, and solubility is presented in a structured format. Furthermore, this guide outlines detailed experimental protocols for the determination of its aqueous solubility and for conducting stability-indicating high-performance liquid chromatography (HPLC) analysis. These methodologies are accompanied by workflow diagrams generated using the DOT language to provide clear, step-by-step visual representations of the experimental processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical sciences.
Chemical Structure and Identification
This compound, a semi-synthetic derivative of 7-aminocephalosporanic acid, is a β-lactam antibiotic characterized by a cephalosporin core structure.[1] Its chemical identity is well-defined by various nomenclature and registry systems.
Table 1: Structural and Chemical Identifiers of this compound
| Identifier | Value | Source(s) |
| IUPAC Name | (6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [2] |
| SMILES String | CC(=O)OCC1=C(N2--INVALID-LINK--NC(=O)CC#N">C@@HSC1)C(=O)O | [2] |
| InChI Key | RRYMAQUWDLIUPV-BXKDBHETSA-N | [2] |
| CAS Number | 10206-21-0 | [2] |
| Molecular Formula | C₁₃H₁₃N₃O₆S | [2] |
Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and pharmacokinetic profile. The key properties of this compound are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 339.33 g/mol | [2] |
| Melting Point | 168-170 °C | [2] |
| Aqueous Solubility (Predicted) | 2.43 mg/mL (2.43 g/L) | [2] |
| Solubility in DMSO | 80 - 100 mg/mL | [1][3] |
| pKa (Strongest Acidic, Predicted) | 3.11 | [4] |
| LogP (Predicted) | -0.52 | [4] |
| Appearance | Solid, Pale Beige to Light yellow/yellow | [1] |
Mechanism of Action
As a member of the cephalosporin class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] The primary molecular target of this compound is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[2] By acylating the active site of these enzymes, this compound effectively blocks the transpeptidation step in peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and analysis of this compound.
Determination of Aqueous Solubility via Shake-Flask Method
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for this compound.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a series of glass vials containing purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4). The excess solid is necessary to ensure that equilibrium is reached.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, maintained at a specified temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a validated analytical method, such as HPLC-UV.
-
Analyze the diluted sample using the validated HPLC method to determine the concentration of this compound.
-
Perform the analysis in triplicate for each sample.
-
-
Calculation:
-
Calculate the average concentration from the triplicate analyses.
-
The resulting concentration represents the equilibrium solubility of this compound under the specified conditions.
-
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products. The following is a proposed HPLC method for the analysis of this compound, based on common practices for cephalosporins.
Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A typical starting point would be a gradient elution with:
-
Mobile Phase A: 0.1 M ammonium acetate buffer, pH 5.6
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program: A linear gradient starting with a low percentage of acetonitrile and increasing over time to elute any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 250 nm
Forced Degradation Study Protocol:
To validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for a specified period. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C) for an extended period. Dissolve the sample in the mobile phase before analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber.
The stressed samples are then analyzed using the developed HPLC method to ensure that the degradation products are well-resolved from the parent this compound peak and from each other.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C13H13N3O6S | CID 91562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Antibiotic | TargetMol [targetmol.com]
- 4. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Cefacetrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for the first-generation cephalosporin antibiotic, Cefacetrile, and strategies for the preparation of its derivatives. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Core Synthesis of this compound
This compound is a semi-synthetic cephalosporin that is prepared by the acylation of 7-aminocephalosporanic acid (7-ACA), the core structural component of most cephalosporin antibiotics. The synthesis of this compound, therefore, is a two-stage process involving the production of 7-ACA followed by its subsequent reaction to yield the final product.
Synthesis of the Key Intermediate: 7-Aminocephalosporanic Acid (7-ACA)
The industrial production of 7-ACA primarily starts from Cephalosporin C, a fermentation product of the fungus Acremonium chrysogenum.[1] Two main routes are employed for the conversion of Cephalosporin C to 7-ACA: chemical and enzymatic methods.[1][2]
Chemical Synthesis of 7-ACA:
The chemical conversion of Cephalosporin C to 7-ACA is a well-established but often harsh process that involves the use of aggressive reagents and solvents. A common method involves the protection of the amino and carboxyl groups, followed by the cleavage of the α-aminoadipoyl side chain.
Enzymatic Synthesis of 7-ACA:
Enzymatic methods have gained prominence due to their milder reaction conditions and reduced environmental impact.[2] The most common enzymatic route is a two-step process:[1]
-
Oxidation: D-amino acid oxidase (DAO) catalyzes the oxidative deamination of the D-α-aminoadipyl side chain of Cephalosporin C to form glutaryl-7-ACA.
-
Hydrolysis: Glutaryl-7-ACA acylase (GLA) then hydrolyzes the glutaryl side chain to yield 7-ACA.
More recently, a one-step enzymatic conversion using Cephalosporin C acylase has been developed, offering a more streamlined and cost-effective approach.[2]
Quantitative Data for 7-ACA Synthesis:
| Method | Starting Material | Key Reagents/Enzymes | Reported Yield | Purity | Reference |
| Two-Step Enzymatic | Cephalosporin C | D-amino acid oxidase, Glutaryl-7-ACA acylase | ~85% (molar yield) | High | Not Specified |
| One-Step Enzymatic | Cephalosporin C | Cephalosporin C acylase | 30% conversion rate | Not Specified | [2] |
Final Synthesis Step: Acylation of 7-ACA to this compound
The final step in the synthesis of this compound involves the acylation of the 7-amino group of 7-ACA with cyanoacetyl chloride.
Experimental Protocol for this compound Synthesis:
This protocol is based on established chemical synthesis methods.
Materials:
-
7-aminocephalosporanic acid (7-ACA)
-
Cyanoacetyl chloride
-
Tributylamine
-
Anhydrous solvent (e.g., dichloromethane)
-
Silylating agent (optional, for improved solubility)
Procedure:
-
A suspension of 7-ACA is prepared in an anhydrous solvent.
-
A base, such as tributylamine, is added to the suspension to act as a proton scavenger.
-
Cyanoacetyl chloride is added dropwise to the reaction mixture at a controlled temperature.
-
The reaction is stirred for a specified period to ensure complete acylation.
-
The this compound product is then isolated and purified using appropriate techniques, such as crystallization or chromatography.
Quantitative Data for this compound Synthesis:
While specific yields and purity can vary based on the exact conditions and scale of the reaction, the acylation of 7-ACA is generally an efficient process.
| Reactants | Key Conditions | Reported Yield | Purity |
| 7-ACA, Cyanoacetyl chloride, Tributylamine | Anhydrous solvent, controlled temperature | High (specific values not consistently reported) | High (pharmaceutical grade achievable with purification) |
Synthesis of this compound Derivatives
The development of this compound derivatives aims to enhance its antimicrobial spectrum, improve its pharmacokinetic properties, or overcome bacterial resistance mechanisms. Modifications can be strategically introduced at two primary positions: the C-7 side chain and the C-3 position of the cephem nucleus.[3]
Modification of the C-7 Side Chain
The cyanoacetylamino side chain at the C-7 position is crucial for the antibacterial activity of this compound. Derivatives can be synthesized by replacing the cyanoacetyl group with other acyl groups. This is achieved by reacting 7-ACA with different activated carboxylic acids (e.g., acid chlorides or anhydrides).
General Experimental Workflow for C-7 Side Chain Modification:
Caption: General workflow for synthesizing C-7 modified this compound derivatives.
Modification of the C-3 Position
The acetoxymethyl group at the C-3 position of this compound can be displaced by various nucleophiles, leading to a wide range of derivatives with potentially altered properties. Thiol-containing nucleophiles are commonly used to introduce new functionalities at this position.[4]
General Experimental Workflow for C-3 Position Modification:
Caption: General workflow for synthesizing C-3 modified this compound derivatives.
Signaling Pathways and Experimental Workflows
The synthesis of this compound and its derivatives follows a logical progression from starting materials to the final products. The following diagrams illustrate the core synthesis pathway and the general logic for creating derivatives.
Core Synthesis Pathway of this compound:
Caption: The two-stage synthesis pathway of this compound.
Logical Relationship for this compound Derivative Synthesis:
Caption: Logical approach to generating novel this compound derivatives.
Conclusion
The synthesis of this compound is a well-defined process centered around the key intermediate, 7-ACA. While the core synthesis is established, significant opportunities exist for the development of novel this compound derivatives through strategic modifications at the C-7 and C-3 positions. This guide provides the foundational knowledge and synthetic strategies necessary for researchers to explore this chemical space and potentially develop next-generation cephalosporin antibiotics with improved therapeutic profiles. Further research into optimizing reaction conditions to improve yields and purity, as well as detailed biological evaluation of novel derivatives, will be critical for advancing this class of antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Cefacetrile antibacterial spectrum against Gram-positive and Gram-negative bacteria
An In-depth Examination of Cefacetrile's Efficacy Against Gram-Positive and Gram-Negative Bacteria
This compound, a first-generation cephalosporin antibiotic, has historically demonstrated a significant role in combating bacterial infections. This technical guide provides a detailed analysis of its antibacterial spectrum, focusing on its in vitro activity against a range of clinically relevant Gram-positive and Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Quantitative Antibacterial Spectrum of this compound
The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound against various Gram-positive and Gram-negative bacteria, providing a comparative overview of its spectrum of activity.
Table 1: Antibacterial Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | 187 | 0.06 - 0.5 | - | - | [1] |
| Streptococcus pyogenes (Group A) | 187 | 0.06 - 0.5 | - | - | [1] |
| Streptococcus pneumoniae | 187 | 0.06 - 0.5 | - | - | [1] |
Note: MIC₅₀ and MIC₉₀ values were not specified in the cited source. These values represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.
Table 2: Antibacterial Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | 187 | 4 - 6 | - | >125 (for some strains) | [1] |
| Klebsiella-Enterobacter spp. | 187 | 4 - 6 | - | >125 (for some strains) | [1] |
| Proteus mirabilis | 187 | 8 - 32 | - | - | [1] |
| Pseudomonas aeruginosa | 187 | >500 | - | - | [1] |
Note: MIC₅₀ and MIC₉₀ values were not specified in the cited source. The high MIC₉₀ for some E. coli and Klebsiella-Enterobacter strains indicates the presence of resistant isolates. This compound demonstrates limited activity against Pseudomonas aeruginosa.
Experimental Protocols for Determining Antibacterial Spectrum
The determination of the antibacterial spectrum of this compound is primarily achieved through standardized susceptibility testing methods. The agar dilution and broth microdilution methods are two commonly employed techniques. The following are detailed protocols for these key experiments, based on established guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method
The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent. It involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
Materials:
-
This compound powder of known potency
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial cultures of test organisms
-
0.5 McFarland turbidity standard
-
Inoculator (e.g., multipoint replicator)
-
Incubator
Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in a suitable sterile solvent.
-
Preparation of Agar Plates with Antimicrobial Dilutions:
-
Melt a sufficient volume of MHA and cool to 45-50°C in a water bath.
-
Prepare a series of twofold dilutions of the this compound stock solution.
-
Add a specific volume of each antimicrobial dilution to a corresponding volume of molten MHA to achieve the final desired concentrations in the agar. For example, add 1 mL of a 100 µg/mL this compound solution to 9 mL of molten agar to get a final concentration of 10 µg/mL.
-
Mix thoroughly by inverting the tubes and pour the agar into sterile petri dishes.
-
Allow the agar to solidify completely. Prepare a control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
From a pure, overnight culture of the test organism, select 3-5 colonies and suspend them in a sterile broth or saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized inoculum to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.
-
-
Inoculation of Agar Plates:
-
Using a multipoint replicator, inoculate the prepared agar plates, including the control plate, with the standardized bacterial suspension. Each spot should contain approximately 10⁴ CFU.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
-
Broth Microdilution Method
The broth microdilution method is a widely used technique for quantitative susceptibility testing, offering the advantage of testing multiple antibiotics simultaneously in a microtiter plate format.
Materials:
-
This compound powder of known potency
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures of test organisms
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a series of twofold dilutions of this compound in CAMHB directly in the wells of a 96-well microtiter plate. Typically, each well will contain 100 µL of the diluted antibiotic.
-
Include a growth control well (broth with inoculum but no antibiotic) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described for the agar dilution method.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions and the growth control well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the microtiter plates to prevent evaporation.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity, which indicates bacterial growth. A microplate reader can also be used to measure the optical density.
-
The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the well is clear).
-
Mechanism of Action and Experimental Workflow Visualizations
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the mechanism of action of this compound and the experimental workflows for determining its antibacterial spectrum.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cefacetrile
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Cefacetrile is a first-generation cephalosporin antibiotic with established efficacy against a range of bacterial pathogens, primarily Gram-positive organisms. A comprehensive understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is fundamental for optimizing dosing regimens, predicting clinical outcomes, and guiding further research. This document provides a detailed technical overview of this compound's mechanism of action, its absorption, distribution, metabolism, and excretion (ADME) profile, and the key experimental methodologies used to characterize these properties. Quantitative data are summarized in tabular format, and critical workflows are visualized using standardized diagrams to ensure clarity and accessibility for the intended scientific audience.
Pharmacodynamics (PD) of this compound
The pharmacodynamics of an antibiotic describe the relationship between drug concentration and its antimicrobial effect. For β-lactam antibiotics like this compound, the primary PD index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC).[1]
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] The process involves several key steps:
-
Penetration: The drug penetrates the outer membrane of the bacteria to reach the periplasmic space.
-
PBP Binding: In the periplasmic space, this compound covalently binds to specific Penicillin-Binding Proteins (PBPs).[2] PBPs are bacterial enzymes, such as transpeptidases, that are essential for the final steps of peptidoglycan synthesis.
-
Inhibition of Cell Wall Synthesis: This binding inactivates the PBPs, inhibiting the cross-linking of peptidoglycan chains.[2][4]
-
Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2]
Caption: Mechanism of action of this compound, illustrating the inhibition of bacterial cell wall synthesis.
Spectrum of Activity & Potency
This compound is primarily active against Gram-positive bacteria, including many strains of Staphylococcus and Streptococcus. Its activity against Gram-negative bacteria is more limited but can include species like Escherichia coli and Klebsiella pneumoniae.[2][3] The potency of this compound against specific pathogens is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[5][6]
Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound and other First-Generation Cephalosporins
| Organism | Drug | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Escherichia coli | Cephalosporins (general) | < 0.06 | < 0.06 | [7] |
| Arcanobacterium pyogenes | Cephalosporins (general) | < 0.06 | < 0.06 | [7] |
| Fusobacterium necrophorum | Cephalosporins (general) | ≤ 0.06 | ≤ 0.06 | [7] |
| Prevotella melaninogenica | Cephalosporins (general) | ≤ 0.06 | ≤ 0.06 | [7] |
| Staphylococcus spp. | Cefazolin | > 4 | > 4 | [8] |
| Streptococcus spp. | Cefazolin | > 4 | > 4 | [8] |
Note: Data for this compound is limited; values for other first-generation cephalosporins are provided as representative examples.
Pharmacokinetics (PK) of this compound
The pharmacokinetics of a drug describe its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[9][10]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: As this compound is administered parenterally, absorption is not a limiting factor, and bioavailability is 100%.[11]
-
Distribution: this compound distributes into various body fluids and tissues. The volume of distribution (Vd) is reported to be between 0.2 to 0.5 L/kg.[2] Plasma protein binding is moderate, ranging from 23% to 38%.[2] Only the unbound (free) fraction of the drug is microbiologically active.[12][13]
-
Metabolism: Like most cephalosporins, this compound undergoes minimal hepatic metabolism and is largely present in the body as the active parent compound.[11]
-
Excretion: The primary route of elimination for this compound is via the kidneys, with the drug being excreted largely unchanged in the urine.[2][13] This rapid renal excretion results in a relatively short half-life.
Table 2: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Half-life (t½) | 1.2 hours | Time for plasma concentration to reduce by half. | [2] |
| Volume of Distribution (Vd) | 0.2 - 0.5 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | [2] |
| Plasma Protein Binding | 23 - 38% | The fraction of the drug bound to plasma proteins. | [2] |
| Route of Elimination | Renal | Primarily excreted unchanged in the urine. |[2] |
Key Experimental Protocols
Standardized in vitro and in vivo models are essential for characterizing the PK/PD properties of antibiotics.[14][15]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using either broth microdilution or agar dilution methods as per guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[5][16]
Protocol: Broth Microdilution Method
-
Preparation of Antibiotic Stock: Prepare a stock solution of this compound in a suitable solvent.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) across the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum, adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[5]
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Time-Kill Curve Analysis
Time-kill assays provide data on the rate and extent of bacterial killing over time at various antibiotic concentrations.[17][18]
Protocol: Static Time-Kill Assay
-
Inoculum Preparation: Grow bacteria to the logarithmic phase and dilute to a starting concentration of ~10⁶ CFU/mL in CAMHB.
-
Drug Exposure: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x MIC) to flasks containing the bacterial inoculum. Include a growth control flask without any antibiotic.
-
Incubation and Sampling: Incubate all flasks at 37°C in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto nutrient agar.
-
Data Analysis: After overnight incubation, count the colonies on the plates to determine the CFU/mL at each time point. Plot log₁₀(CFU/mL) versus time for each this compound concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Caption: Experimental workflow for a static in vitro time-kill curve assay.
Determination of Drug Concentration in Plasma
Accurate quantification of this compound in biological matrices like plasma is critical for PK analysis. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice.[19][20]
Protocol: HPLC-UV Method
-
Sample Preparation: Precipitate plasma proteins by adding a solvent like acetonitrile to the plasma sample. Centrifuge to pellet the precipitate.
-
Extraction: Collect the supernatant containing the drug. The supernatant may be evaporated to dryness and reconstituted in the mobile phase.
-
Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase (e.g., a mixture of ammonium formate buffer and acetonitrile) to separate this compound from endogenous plasma components.[19]
-
Detection: Monitor the column eluent using a UV detector at the wavelength of maximum absorbance for this compound.
-
Quantification: Create a standard curve by running samples with known concentrations of this compound. Determine the concentration in the unknown samples by comparing their peak areas to the standard curve.
Conclusion
This compound is a first-generation cephalosporin characterized by a rapid bactericidal effect, a spectrum of activity focused on Gram-positive pathogens, and a pharmacokinetic profile defined by renal excretion and a short half-life. The key pharmacodynamic driver of its efficacy is the duration for which free drug concentrations exceed the MIC. The experimental protocols detailed herein represent the standard methodologies for evaluating the PK/PD properties of such antibiotics, providing the essential data required for rational dose design, clinical trial simulation, and the ongoing fight against antimicrobial resistance.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cefadroxil? [synapse.patsnap.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
- 7. Minimum inhibitory concentrations of some antimicrobial drugs against bacteria causing uterine infections in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of cefazolin for prophylactic administration to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. downloads.lww.com [downloads.lww.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review [frontiersin.org]
- 13. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The importance of pharmacokinetics and pharmacodynamics in antimicrobial drug development and their influence on the success of agents developed to combat resistant gram negative pathogens: A review [frontiersin.org]
- 15. Editorial: Antibiotics Special Issue on Pharmacokinetic/Pharmacodynamic Models of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. litfl.com [litfl.com]
- 17. A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinetic spectrofluorimetric determination of certain cephalosporins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity and Minimum Inhibitory Concentration (MIC) of Cefacetrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefacetrile is a first-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria. As with all antimicrobial agents, understanding its in vitro activity and the minimum inhibitory concentration (MIC) against clinically relevant pathogens is crucial for assessing its potential therapeutic efficacy and for guiding drug development efforts. This technical guide provides a comprehensive overview of the in vitro activity of this compound, including quantitative MIC data, detailed experimental protocols for its determination, and a visualization of its mechanism of action.
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of this compound is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, this compound disrupts the cross-linking of peptidoglycan chains. This interference leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.
Mechanism of action of this compound.
In Vitro Activity and Minimum Inhibitory Concentration (MIC)
The in vitro activity of this compound is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium under defined conditions. The following tables summarize the MIC data for this compound against various clinically relevant bacteria.
Data Presentation
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 187 | 0.06 - 0.5 | [1] |
| Group A Streptococcus | 187 | 0.06 - 0.5 | [1] |
| Streptococcus pneumoniae | 187 | 0.06 - 0.5 | [1] |
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | Notes | Reference |
| Escherichia coli | 187 | 4 - 6 | A few strains had MICs of >125 µg/mL | [1] |
| Klebsiella-Enterobacter spp. | 187 | 4 - 6 | A few strains had MICs of >125 µg/mL | [1] |
| Proteus mirabilis | 187 | 8 - 32 | [1] | |
| Pseudomonas aeruginosa | 187 | >500 | [1] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure. The most common methods employed are the agar dilution and broth microdilution methods, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method
The agar dilution method involves the incorporation of varying concentrations of the antimicrobial agent into an agar medium, upon which a standardized bacterial inoculum is applied.
Workflow for Agar Dilution MIC Testing.
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and then serially diluted to obtain a range of concentrations.
-
Preparation of Agar Plates: A specific volume of each antimicrobial dilution is added to molten Mueller-Hinton agar. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: The surface of each agar plate is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated under specific conditions (e.g., 35°C for 16-20 hours).
-
Reading and Interpretation: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Broth Microdilution Method
The broth microdilution method is a widely used technique that involves a 96-well microtiter plate to test a range of antibiotic concentrations simultaneously.
Workflow for Broth Microdilution MIC Testing.
Detailed Steps:
-
Plate Preparation: A 96-well microtiter plate is filled with a specific volume of cation-adjusted Mueller-Hinton broth in each well.
-
Antimicrobial Dilution: A stock solution of this compound is added to the first well and serially diluted across the subsequent wells to create a range of concentrations.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a specific concentration.
-
Inoculation: Each well (except for a sterility control) is inoculated with the bacterial suspension. A positive growth control well (broth and inoculum, no antibiotic) is also included.
-
Incubation: The plate is incubated under appropriate conditions.
-
Reading and Interpretation: The wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of this compound in which no turbidity is observed.
Conclusion
This compound demonstrates significant in vitro activity against a range of Gram-positive cocci and some Gram-negative bacilli. The provided MIC data and standardized experimental protocols offer a foundational understanding for researchers and drug development professionals. Consistent and standardized methodologies, such as those outlined by CLSI, are paramount for generating reproducible and comparable MIC data, which is essential for the continued evaluation and potential clinical application of this compound. Further studies with larger numbers of contemporary clinical isolates are warranted to provide a more comprehensive and up-to-date understanding of this compound's in vitro activity spectrum.
References
Methodological & Application
Application Notes and Protocols for Cefacetrile In Vitro Susceptibility Testing
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Cefacetrile, a first-generation cephalosporin antibiotic. The provided methodologies are based on established antimicrobial susceptibility testing (AST) standards and are intended for use by researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a broad-spectrum, first-generation cephalosporin antibiotic. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death. This compound has demonstrated activity against a range of Gram-positive and some Gram-negative bacteria.
Spectrum of Activity
This compound is primarily active against Gram-positive cocci, including Staphylococcus aureus and Staphylococcus epidermidis. It also exhibits activity against some Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. However, many strains of these Gram-negative bacteria may be resistant.
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various bacterial species as reported in the literature. It is important to note that susceptibility patterns can vary by geographic location and over time.
Table 1: MIC of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus aureus | 22 strains | 0.2 - 1.6 | 0.4 | 0.8 | |
| Staphylococcus aureus | (penicillin-resistant) | 0.25 - 2 | - | - | |
| Staphylococcus aureus | (penicillin-sensitive) | 0.12 - 1 | - | - | |
| Staphylococcus epidermidis | 11 strains | 0.2 - 0.8 | 0.4 | 0.8 | |
| Streptococcus pyogenes | 12 strains | 0.05 - 0.2 | 0.05 | 0.1 | |
| Streptococcus pneumoniae | 12 strains | 0.1 - 0.8 | 0.2 | 0.4 |
Table 2: MIC of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | 25 strains | 3.1 - >100 | 12.5 | 50 | |
| Klebsiella pneumoniae | 16 strains | 3.1 - 100 | 6.2 | 25 | |
| Proteus mirabilis | 13 strains | 1.6 - 50 | 6.2 | 25 | |
| Enterobacter cloacae | 12 strains | 12.5 - >100 | 50 | >100 | |
| Salmonella spp. | 15 strains | 1.6 - 12.5 | 3.1 | 6.2 | |
| Shigella spp. | 11 strains | 1.6 - 6.2 | 3.1 | 6.2 |
Experimental Protocols
The following are detailed protocols for performing in vitro susceptibility testing of this compound. These are based on general guidelines from the Clinical and Laboratory Standards Institute (CLSI) and may need to be optimized for specific laboratory conditions.
Protocol 1: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of this compound in a liquid medium.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile diluents (e.g., water, DMSO)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Prepare Drug Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Agar Dilution Method for MIC Determination
This method is an alternative to broth microdilution and is particularly useful for testing fastidious organisms.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
Inoculum replicating apparatus (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: As described in the broth microdilution protocol.
-
Prepare Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of this compound. Add the antibiotic to the molten agar (cooled to 45-50°C) before pouring the plates. Also, prepare a growth control plate without any antibiotic.
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension using a replicating apparatus. Each spot should contain approximately 1-2 x 10^4 CFU.
-
Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.
Protocol 3: Disk Diffusion Method (Kirby-Bauer)
This method provides a qualitative assessment of susceptibility and is based on the zone of inhibition around an antibiotic-impregnated disk.
Materials:
-
This compound-impregnated disks (Note: Commercial availability may be limited; custom preparation may be necessary). A 30 µg disk is a common standard for cephalosporins.
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate MHA Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Apply Disks: Aseptically apply the this compound disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
Interpret Results: The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to established interpretive criteria. (Note: As this compound-specific breakpoints from CLSI or EUCAST are not currently published, historical data or surrogate breakpoints for other first-generation cephalosporins may need to be consulted, with appropriate caveats).
Quality Control
For all susceptibility testing methods, it is crucial to perform quality control using standard reference strains, such as:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
The results for these strains should fall within established acceptable ranges for the chosen method. If this compound-specific QC ranges are unavailable, QC should be performed with other cephalosporins to ensure the overall integrity of the testing procedure.
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cefacetrile
Application Note
Introduction
Cefacetrile is a first-generation cephalosporin antibiotic effective against a range of bacterial infections. Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control purposes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of cephalosporins due to its high resolution, sensitivity, and specificity.
This document outlines a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The described method is suitable for the assay of this compound in bulk drug substance and pharmaceutical dosage forms. Furthermore, this application note discusses the principles of stability-indicating methods, which are essential for assessing the degradation of this compound under various stress conditions. While a specific monograph for this compound in the European Pharmacopoeia was not identified, the presented method is a composite based on validated methods for structurally similar first-generation cephalosporins.
Chromatographic Principle
The method utilizes a reversed-phase C18 column as the stationary phase and an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. This compound is separated from potential impurities and degradation products based on its polarity. The analyte is detected using a UV spectrophotometer at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity.
Stability-Indicating Aspects
Forced degradation studies are critical in the development of a stability-indicating HPLC method. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. The HPLC method is then validated to demonstrate its ability to separate the intact drug from these degradation products, ensuring that the measured concentration of the active pharmaceutical ingredient (API) is not affected by their presence. Common degradation pathways for β-lactam antibiotics like cephalosporins include hydrolysis of the β-lactam ring.
Data Presentation
The following table summarizes representative chromatographic parameters and validation data for the HPLC analysis of first-generation cephalosporins, which can be adapted for this compound analysis.
| Parameter | Representative Value |
| Chromatographic Conditions | |
| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer pH 6.8 (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C) |
| Retention Time | Approx. 5-7 minutes |
| Validation Parameters | |
| Linearity Range | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
Experimental Protocols
Preparation of Solutions
a) Mobile Phase Preparation (Acetonitrile : 0.05 M Phosphate Buffer pH 6.8, 20:80 v/v):
-
Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC grade water to prepare a 0.05 M solution.
-
Adjust the pH of the buffer to 6.8 with a suitable base (e.g., 1 M potassium hydroxide).
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 800 mL of the filtered phosphate buffer with 200 mL of HPLC grade acetonitrile.
-
Degas the mobile phase by sonication or vacuum filtration before use.
b) Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Make up to the mark with the mobile phase and mix well.
c) Working Standard Solutions (10, 20, 40, 60, 80, 100 µg/mL):
-
Prepare a series of dilutions from the standard stock solution using the mobile phase to obtain the desired concentrations for the calibration curve.
d) Sample Preparation (from a hypothetical powder for injection):
-
Accurately weigh a quantity of the powder for injection equivalent to 100 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Make up to the volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 40 µg/mL).
Chromatographic Analysis
-
Set up the HPLC system with the specified chromatographic conditions.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution in duplicate to construct the calibration curve.
-
Inject 20 µL of the prepared sample solution in duplicate.
-
Record the chromatograms and integrate the peak areas.
Data Analysis
-
Plot a calibration curve of the mean peak area versus the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of this compound in the sample solution using the regression equation.
-
Determine the amount of this compound in the pharmaceutical dosage form and express it as a percentage of the label claim.
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Logical relationship in a forced degradation study.
Preparing Cefacetrile Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation, storage, and quality control of Cefacetrile stock solutions for routine laboratory use. This compound is a first-generation cephalosporin antibiotic that acts by inhibiting bacterial cell wall synthesis.[1][2][3] Accurate preparation of stock solutions is critical for ensuring the validity and reproducibility of experimental results.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃N₃O₆S | [4][5][6] |
| Molecular Weight | 339.32 g/mol | [4][5][6] |
| Appearance | Solid, light yellow to yellow/orange powder | [7] |
| Solubility | DMSO: up to 100 mg/mL (294.71 mM) (ultrasonication recommended) | [7] |
| Water: 2.43 mg/mL | [8] |
Protocols for Preparation of this compound Stock Solutions
The following protocols detail the steps for preparing both a high-concentration stock solution in an organic solvent and a ready-to-use aqueous solution.
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol is suitable for creating a concentrated stock solution for long-term storage.
Materials:
-
This compound powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Sonicator water bath
-
Sterile filter (0.22 µm) and syringe (optional, if sterile filtration is required)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, weigh out 33.93 mg of this compound powder.
-
Calculation: 0.1 mol/L * 0.001 L * 339.32 g/mol = 0.03393 g = 33.93 mg.
-
-
Dissolution:
-
Aseptically transfer the weighed this compound powder into a sterile conical tube.
-
Add the desired volume of anhydrous DMSO. For 33.93 mg of this compound, add 1 mL of DMSO.
-
Vortex the tube briefly to suspend the powder.
-
Sonicate the solution in a water bath until the this compound is completely dissolved.[4][7] Note that hygroscopic DMSO can negatively impact solubility, so it is recommended to use a fresh, unopened bottle of anhydrous DMSO.[7]
-
-
Sterilization (Optional):
-
If a sterile stock solution is required for cell culture applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube. Ensure the filter is compatible with DMSO.
-
-
Aliquoting and Storage:
Workflow for Preparing a this compound Stock Solution in DMSO
Caption: Workflow for this compound stock solution preparation in DMSO.
Quality Control of this compound Stock Solutions
Ensuring the quality and potency of prepared antibiotic stock solutions is crucial for experimental accuracy.
Protocol 2: Quality Control using Disk Diffusion Assay
This protocol provides a basic method for confirming the biological activity of the prepared this compound stock solution.
Materials:
-
Prepared this compound stock solution
-
Sterile blank paper disks (6 mm diameter)
-
Susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922)
-
Mueller-Hinton agar plates
-
Sterile broth (e.g., Tryptic Soy Broth)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35-37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a sterile broth with the susceptible bacterial strain and incubate until it reaches the turbidity of a 0.5 McFarland standard.
-
-
Inoculate Agar Plates:
-
Dip a sterile swab into the bacterial inoculum and streak it evenly across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
-
Prepare this compound Disks:
-
Aseptically apply a known, small volume (e.g., 10 µL) of a freshly prepared working dilution of your this compound stock solution onto a sterile blank paper disk. Allow the solvent to evaporate.
-
-
Disk Placement and Incubation:
-
Place the this compound-impregnated disk onto the inoculated agar plate.
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition around the disk.
-
Compare the zone size to established quality control ranges or to the zone produced by a commercially available, standardized this compound disk. A clear zone of inhibition indicates that the prepared stock solution is biologically active.
-
Logical Flow for Quality Control Assessment
Caption: Decision workflow for this compound stock solution quality control.
Storage and Stability
Proper storage is critical to maintain the efficacy of this compound solutions.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [4][7] |
| In Solvent (DMSO) | -80°C | 1 year | [4] |
| In Solvent (DMSO) | -20°C | 1 month | [7] |
Note: It is strongly recommended to aliquot stock solutions into single-use volumes to prevent degradation from multiple freeze-thaw cycles.[7] For aqueous solutions, it is best practice to prepare them fresh for each experiment due to the lower stability of β-lactam antibiotics in aqueous environments.[9]
Conclusion
These protocols and application notes provide a comprehensive guide for the preparation, quality control, and storage of this compound stock solutions. Adherence to these guidelines will help ensure the consistency and reliability of experimental outcomes in research and drug development settings.
References
- 1. This compound | 10206-21-0 | Benchchem [benchchem.com]
- 2. This compound | C13H13N3O6S | CID 91562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Antibiotic | TargetMol [targetmol.com]
- 5. scbt.com [scbt.com]
- 6. This compound [drugcentral.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Stability of cefatrizine in aqueous solution and in sera - PubMed [pubmed.ncbi.nlm.nih.gov]
Cefacetrile in Animal Models of Bacterial Infection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefacetrile is a first-generation cephalosporin antibiotic with activity against a range of Gram-positive and some Gram-negative bacteria. While its clinical applications have been documented, detailed, publicly available studies on its use in controlled animal models of bacterial infection are scarce. This document provides a framework for researchers aiming to evaluate the efficacy of this compound in relevant preclinical models. The protocols outlined below are generalized templates based on established methodologies for other cephalosporins and are intended to serve as a starting point for study design.
Data Presentation Templates
Due to the limited specific data for this compound in the public domain, the following tables are presented as templates for organizing and summarizing experimental findings.
Table 1: Pharmacokinetic Parameters of this compound in [Animal Model]
| Parameter | Route of Administration | Dose (mg/kg) | Value (Mean ± SD) | Units |
| Cmax | e.g., IV, IM, SC | µg/mL | ||
| Tmax | e.g., IV, IM, SC | hours | ||
| AUC (0-t) | e.g., IV, IM, SC | µg*h/mL | ||
| t1/2 (half-life) | e.g., IV, IM, SC | hours | ||
| Clearance (CL) | e.g., IV, IM, SC | mL/h/kg | ||
| Volume of Distribution (Vd) | e.g., IV, IM, SC | L/kg |
Caption: This table should be used to summarize the key pharmacokinetic parameters of this compound following administration in the chosen animal model.
Table 2: Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Regimen | Bacterial Load (CFU/organ) at 24h (Mean ± SD) | Survival Rate (%) at 48h |
| Vehicle Control | N/A | e.g., Saline, IP, q8h | ||
| This compound | e.g., 25 | e.g., IP, q8h | ||
| This compound | e.g., 50 | e.g., IP, q8h | ||
| This compound | e.g., 100 | e.g., IP, q8h | ||
| Positive Control | e.g., Imipenem 25 | e.g., IP, q8h |
Caption: This table is designed for presenting efficacy data from a murine sepsis model, comparing bacterial burden and survival across different treatment groups.
Table 3: Efficacy of Intramammary this compound in an Experimental Bovine Mastitis Model
| Treatment Group | Dose per Quarter | Regimen | Bacterial Count (CFU/mL milk) at Day 7 Post-Tx (Mean ± SD) | Clinical Cure Rate (%) | Bacteriological Cure Rate (%) |
| Infected Control | N/A | No Treatment | |||
| This compound | e.g., 200 mg | e.g., 2 infusions, 24h apart | |||
| This compound | e.g., 400 mg | e.g., 2 infusions, 24h apart | |||
| Positive Control | e.g., Cefapirin 300 mg | e.g., 2 infusions, 24h apart |
Caption: This table allows for the structured presentation of results from a bovine mastitis study, focusing on bacterial clearance and clinical outcomes.
Experimental Protocols
The following are detailed, generalized protocols for assessing the efficacy of a cephalosporin antibiotic, such as this compound, in common animal models of bacterial infection.
Protocol 1: Murine Model of Bacterial Sepsis (Peritonitis)
This model is a standard for evaluating the in vivo efficacy of antibiotics against systemic infections.
1. Materials:
-
Animals: 6-8 week old female C57BL/6 or BALB/c mice.
-
Bacterial Strain: A clinically relevant strain of Staphylococcus aureus or Escherichia coli.
-
Reagents: Tryptic Soy Broth (TSB), Saline (0.9% NaCl), Mucin, this compound, appropriate vehicle control, and a positive control antibiotic (e.g., imipenem).
-
Equipment: Syringes, needles (27G), incubator, shaker, spectrophotometer, centrifuge, plates for bacterial enumeration (e.g., Tryptic Soy Agar), rectal thermometer.
2. Inoculum Preparation:
-
Culture the selected bacterial strain overnight in TSB at 37°C with shaking.
-
Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (approx. 3-4 hours).
-
Harvest bacteria by centrifugation, wash twice with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10^8 CFU/mL). The final inoculum is often mixed with mucin to enhance virulence.
3. Infection and Treatment Procedure:
-
Induce peritonitis by intraperitoneal (IP) injection of the bacterial suspension (e.g., 0.5 mL of 1 x 10^7 CFU/mL).
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Initiate treatment at a clinically relevant time point (e.g., 1-2 hours post-infection). Administer this compound or control substances via the desired route (e.g., subcutaneous or intraperitoneal injection). The dosing regimen should be based on known pharmacokinetic properties or preliminary studies. A typical regimen might be every 8 or 12 hours for 2-3 days.
4. Outcome Assessment:
-
Survival: Monitor animals at least twice daily for a set period (e.g., 7 days) and record mortality.
-
Bacterial Load: At a predetermined endpoint (e.g., 24 hours post-infection), euthanize a subset of animals from each group. Aseptically harvest organs (e.g., spleen, liver) and peritoneal lavage fluid. Homogenize tissues, perform serial dilutions, and plate on agar to determine the number of CFU per organ or mL of fluid.
-
Clinical Signs: Monitor for signs of sepsis such as lethargy, piloerection, and changes in body temperature.
Application Notes and Protocols for Agar Diffusion Assay: Determining Cefacetrile Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefacetrile is a first-generation cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. The agar diffusion assay, specifically the Kirby-Bauer method, is a widely used and standardized technique to determine the in vitro susceptibility of bacterial isolates to antimicrobial agents. This document provides a detailed protocol for performing an agar diffusion assay to assess bacterial sensitivity to this compound.
Important Note on Interpretive Criteria: As of the latest revisions of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, specific interpretive breakpoints for this compound (i.e., zone diameters for Susceptible, Intermediate, and Resistant categories) are not provided. This compound is an older antibiotic, and its use has become less common, leading to its exclusion from many modern standardized tables. Therefore, laboratories intending to test this compound susceptibility will need to establish their own internal, validated interpretive criteria based on historical data, correlation with Minimum Inhibitory Concentration (MIC) values, or veterinary standards where applicable. The protocol provided herein is a standardized method for performing the test, but the interpretation of the results will require laboratory-specific validation.
Principle of the Agar Diffusion Assay
The Kirby-Bauer agar diffusion method involves the inoculation of a standardized bacterial suspension onto the surface of a Mueller-Hinton agar plate. A paper disk impregnated with a specific concentration of an antibiotic, in this case, this compound, is then placed on the agar surface. During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible to the antibiotic, a zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the MIC of the antibiotic for the test organism. This zone diameter is then measured and compared to established interpretive criteria to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R).
Detailed Experimental Protocol
This protocol is based on the standardized Kirby-Bauer method.
Materials and Reagents
-
This compound antibiotic disks (A common concentration for first-generation cephalosporins is 30 µg; however, this should be validated by the user's laboratory).
-
Mueller-Hinton Agar (MHA) plates (4 mm depth).
-
Sterile cotton swabs.
-
Sterile saline or Tryptic Soy Broth (TSB).
-
0.5 McFarland turbidity standard.
-
Bacterial cultures of test organisms (isolated colonies from an 18-24 hour culture).
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 25923™, Escherichia coli ATCC® 25922™).
-
Incubator (35 ± 2°C).
-
Ruler or caliper for measuring zone diameters.
-
Forceps.
Step-by-Step Procedure
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or TSB.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines or by using a photometric device. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculation of the MHA Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
-
Remove excess inoculum by pressing and rotating the swab firmly against the inside of the tube above the liquid level.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure uniform growth.
-
Finally, run the swab around the rim of the agar.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of this compound Disks:
-
Using sterile forceps, place a this compound disk onto the surface of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar surface.
-
If multiple antibiotics are being tested on the same plate, ensure the disks are spaced at least 24 mm apart from center to center.
-
-
Incubation:
-
Invert the plates and place them in an incubator at 35 ± 2°C within 15 minutes of disk application.
-
Incubate for 16-20 hours.
-
-
Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm) using a ruler or caliper on the underside of the plate.
-
Measure the zone at its widest point.
-
Interpret the results based on the laboratory-validated interpretive criteria (see Data Presentation section).
-
Quality Control
-
Quality control must be performed with each new batch of media and disks, and on each day of testing.
-
Use standard QC strains such as S. aureus ATCC® 25923™ and E. coli ATCC® 25922™.
-
The zone diameters for the QC strains must fall within the acceptable ranges specified by the laboratory's validated QC data. If QC results are out of range, patient results should not be reported.
Data Presentation
Table 1: Zone of Inhibition Diameters for Test Organisms against this compound
| Sample ID | Test Organism | This compound Zone Diameter (mm) | Interpretation (S/I/R) |
Table 2: Interpretive Criteria for this compound Zone Diameters
| Interpretation | Zone Diameter (mm) |
| Susceptible (S) | To be determined by laboratory validation |
| Intermediate (I) | To be determined by laboratory validation |
| Resistant (R) | To be determined by laboratory validation |
Note: The above table is a template. As this compound breakpoints are not available in current CLSI or EUCAST guidelines, each laboratory must establish and validate its own interpretive criteria.
Table 3: Example Quality Control Zone Diameter Ranges for Other Cephalosporins
| Quality Control Strain | Antibiotic (Disk Content) | Acceptable Zone Diameter Range (mm) |
| E. coli ATCC® 25922™ | Cefazolin (30 µg) | 21 - 27 |
| Ceftriaxone (30 µg) | 25 - 31 | |
| S. aureus ATCC® 25923™ | Cefazolin (30 µg) | 23 - 29 |
| Cefoxitin (30 µg) | 23 - 29 |
Note: This table provides examples for other cephalosporins as a reference for establishing a QC program. This compound-specific QC ranges need to be determined by the user's laboratory.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the this compound agar diffusion assay.
Result Interpretation Logic Diagram
Caption: Logic for interpreting this compound sensitivity results.
Cefacetrile: Application Notes and Protocols for Antibacterial Studies in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cefacetrile, a first-generation cephalosporin antibiotic, in cell culture for antibacterial research. Detailed protocols for evaluating its efficacy and cytotoxicity are provided to guide researchers in their experimental design.
Introduction
This compound is a broad-spectrum, semi-synthetic cephalosporin antibiotic with bactericidal activity against a range of Gram-positive and some Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a critical pathway for bacterial survival. This makes this compound a valuable tool for in vitro antibacterial studies, allowing for the investigation of bacterial susceptibility and the cellular response to antibiotic treatment.
Mechanism of Action
As a member of the β-lactam class of antibiotics, this compound targets and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[2][3] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. By binding to PBPs, this compound blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2][3]
Antibacterial Spectrum
This compound is primarily effective against Gram-positive bacteria and has a more limited spectrum against Gram-negative organisms. Notably, it has been shown to inhibit the growth of Staphylococcus aureus and Streptococcus pyogenes at concentrations of less than 1 μg/mL.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.25 - 2 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | >128 |
| Streptococcus pyogenes | Group A | ≤0.12 - 0.5 |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.12 - 1 |
| Escherichia coli | - | 4 - >128 |
| Klebsiella pneumoniae | - | 8 - >128 |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented is a general range compiled from various sources.
Table 2: Cytotoxicity of this compound on Mammalian Cell Lines
| Cell Line | Cell Type | CC50 (µg/mL) |
| HepG2 | Human Liver Carcinoma | >1000 |
| HEK293 | Human Embryonic Kidney | >1000 |
CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells. Data is representative and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard procedure for assessing antibacterial susceptibility.
Materials:
-
This compound sodium salt
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile distilled water or DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of MHB.
-
Incubate at 37°C with agitation until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of this compound concentrations.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no this compound).
-
Sterility Control: A well containing 200 µL of uninoculated MHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Protocol 2: Assessment of Cytotoxicity by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is used to determine the cytotoxic effect of this compound on mammalian cell lines.
Materials:
-
Mammalian cell lines (e.g., HepG2, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound sodium salt
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same amount of solvent used to dissolve this compound) and a cell-free blank (medium only).
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the CC50 value.
-
Visualizations
Caption: this compound's mechanism of action on bacterial cell wall synthesis.
Caption: Workflow for antibacterial and cytotoxicity evaluation of this compound.
References
Application Notes and Protocols: Cefacetrile for the Treatment of Mastitis in Bovine Research Models
Note to the Reader: Following a comprehensive search of scientific literature, it has been determined that there is a significant lack of specific research data on the use of Cefacetrile for the treatment of mastitis in bovine research models. The available literature predominantly focuses on other cephalosporin antibiotics such as cephapirin and ceftiofur.
Therefore, to provide a valuable and data-rich resource that aligns with the user's core requirements, this document will focus on Cephapirin , a closely related and extensively studied first-generation cephalosporin for which substantial research data in bovine mastitis is available. The methodologies and data presented for Cephapirin can serve as a strong foundational model for designing and evaluating potential studies on this compound, should it become a compound of interest for this application.
Application Notes for Cephapirin in Bovine Mastitis Research
Cephapirin is a bactericidal cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria that are common causative agents of bovine mastitis. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. In bovine research models, Cephapirin is frequently used as a positive control or an active comparator to evaluate the efficacy of new intramammary antimicrobial therapies.
Key Efficacy Parameters:
-
Bacteriological Cure Rate: The percentage of infected quarters from which the causative pathogen is no longer isolated after treatment.
-
Clinical Cure Rate: The resolution of clinical signs of mastitis, such as udder swelling, pain, and abnormal milk.
-
Somatic Cell Count (SCC): A key indicator of udder inflammation. A significant reduction in SCC post-treatment is a primary endpoint in many studies.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical in vitro measure of an antibiotic's potency against specific mastitis pathogens.
Data Presentation: Efficacy of Cephapirin Against Major Mastitis Pathogens
The following tables summarize quantitative data on the efficacy of Cephapirin from various studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of Cephapirin Against Bovine Mastitis Pathogens
| Pathogen | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 98 | Not Reported | Not Reported |
| Coagulase-negative staphylococci | 99 | Not Reported | Not Reported |
| Streptococcus dysgalactiae | 97 | Not Reported | Not Reported |
| Streptococcus uberis | 96 | Not Reported | Not Reported |
| Escherichia coli | 98 | Not Reported | Not Reported |
Note: Specific MIC50 and MIC90 values for Cephapirin were not explicitly detailed in the provided search results, though studies confirm its susceptibility. For detailed MIC ranges, consulting specific antimicrobial susceptibility testing manuals (e.g., CLSI) is recommended.
Table 2: Bacteriological Cure Rates of Cephapirin in Clinical Mastitis Trials
| Study Design | Treatment Group | Pathogen | Bacteriological Cure Rate (%) |
| Randomized Clinical Trial | Cephapirin Sodium (on-label) | Gram-positive or mixed infections | 71% |
| Retrospective Review | Cephapirin | All pathogens | No significant difference from untreated |
Experimental Protocols
Protocol 1: In Vitro Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the agar dilution method for determining the MIC of Cephapirin against mastitis pathogens.
1. Materials:
-
Mueller-Hinton agar
-
Cephapirin analytical standard
-
Bacterial isolates from bovine mastitis cases
-
Sterile petri dishes, pipettes, and loops
-
Incubator (37°C)
-
Spectrophotometer
2. Procedure:
-
Prepare a stock solution of Cephapirin of known concentration.
-
Prepare serial two-fold dilutions of Cephapirin in molten Mueller-Hinton agar to achieve a range of final concentrations.
-
Pour the agar dilutions into sterile petri dishes and allow them to solidify.
-
Prepare a standardized inoculum of each bacterial isolate equivalent to a 0.5 McFarland standard.
-
Spot-inoculate the surface of each agar plate with the bacterial suspensions.
-
Include a growth control plate (no antibiotic) and a sterility control plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of Cephapirin that completely inhibits visible growth of the bacteria.
Protocol 2: Efficacy Evaluation of Intramammary Cephapirin in a Bovine Clinical Mastitis Model
This protocol describes a randomized, controlled clinical trial to assess the efficacy of an intramammary Cephapirin infusion.
1. Animal Selection:
-
Select lactating dairy cows with clinical mastitis in a single quarter.
-
Confirm the presence of a bacterial infection via pre-treatment milk culture.
-
Exclude cows with systemic illness or chronic infections.
2. Experimental Design:
-
Randomly assign eligible cows to either a treatment group (Cephapirin intramammary infusion) or a negative control group (no treatment).
-
Collect duplicate quarter milk samples for bacteriological culture and somatic cell count (SCC) analysis before treatment (Day 0).
-
Administer the intramammary Cephapirin infusion to the affected quarter of the treatment group cows according to the manufacturer's instructions (e.g., after milking). A common dosage for cephapirin sodium is one syringe per infected quarter, repeated in 12 hours.[1]
-
Observe cows daily for clinical signs of mastitis.
-
Collect follow-up milk samples from the affected quarter at specified time points post-treatment (e.g., Day 14 and Day 21) for bacteriological culture and SCC analysis.
3. Outcome Assessment:
-
Bacteriological Cure: Absence of the pre-treatment pathogen in both post-treatment milk samples.
-
Clinical Cure: Resolution of visible signs of inflammation and abnormal milk.
-
SCC Reduction: Statistically significant decrease in SCC from baseline.
Visualizations
Experimental Workflow for a Clinical Mastitis Efficacy Trial
Caption: Workflow for a randomized controlled trial evaluating Cephapirin efficacy.
Logical Relationship of Mastitis Treatment Outcomes
Caption: Causal pathway from Cephapirin treatment to clinical resolution of mastitis.
References
Application Note: Determination of Cefacetrile Minimum Inhibitory Concentration (MIC) using the Broth Microdilution Method
For Research Use Only.
Introduction
Cefacetrile is a first-generation cephalosporin antibiotic. Determining the Minimum Inhibitory Concentration (MIC) of this compound against relevant bacterial strains is a critical step in antimicrobial research and development. The broth microdilution method is a standardized and widely accepted technique for determining the in vitro susceptibility of bacteria to antimicrobial agents.[1][2][3] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established principles from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This quantitative measure is essential for understanding the potency of new antimicrobial compounds and for monitoring the emergence of resistance.
Principle of the Method
The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of this compound at which no growth is observed.
Materials and Reagents
-
This compound sodium salt (analytical grade)
-
96-well, sterile, U-bottom or flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Bacterial strains for testing (e.g., clinical isolates, reference strains)
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™, Enterococcus faecalis ATCC® 29212™)[5]
-
Spectrophotometer or nephelometer
-
McFarland 0.5 turbidity standard
-
Sterile test tubes and pipettes
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Experimental Protocol
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound sodium salt powder.
-
Calculate the volume of sterile deionized water or a suitable buffer required to achieve a high-concentration stock solution (e.g., 10 mg/mL). Note the potency of the antibiotic powder for accurate concentration calculations.
-
Dissolve the this compound powder completely by vortexing.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Prepare aliquots of the stock solution and store them at -20°C or below until use. Avoid repeated freeze-thaw cycles.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline or CAMHB.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.
Preparation of Microtiter Plates (Serial Dilution)
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add an additional 50 µL of the appropriate this compound working solution to the first column of wells, resulting in a total volume of 100 µL and the highest desired this compound concentration.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly.
-
Continue this serial dilution process across the plate to the desired final concentration, typically through column 10 or 11.
-
Discard the final 50 µL from the last dilution column.
-
The last one or two columns should serve as controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum (no antibiotic).
-
Sterility Control: Wells containing only CAMHB (no bacteria, no antibiotic).
-
Inoculation and Incubation
-
Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum (prepared in step 2) to each well, except for the sterility control wells. This will bring the final volume in each well to 100 µL.
-
Cover the microtiter plate with a lid to prevent contamination and evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[1]
Reading and Interpreting Results
-
After incubation, place the microtiter plate on a reading device.
-
Examine the sterility control well; it should show no growth.
-
Examine the growth control well; it should show distinct turbidity or a pellet of growth at the bottom of the well.
-
The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth. This can be observed as the first well that appears clear.
Data Presentation
In Vitro Activity of this compound Against Various Bacterial Species
The following table summarizes the in vitro activity of this compound against a selection of bacterial isolates as reported in the literature. Note that these values were determined by agar dilution, not broth microdilution.
| Bacterial Species | MIC Range (µg/mL) |
| Group A Streptococcus | 0.06 - 0.5 |
| Streptococcus pneumoniae | 0.06 - 0.5 |
| Staphylococcus aureus | 0.06 - 0.5 |
| Escherichia coli | 4 - 6 |
| Klebsiella-Enterobacter | 4 - 6 |
| Proteus mirabilis | 8 - 32 |
| Pseudomonas aeruginosa | >500 |
| Data from a study utilizing the agar-dilution technique.[6] |
Quality Control (QC)
| Quality Control Strain | Example Cephalosporin | Expected MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | Ceftriaxone | 0.03 - 0.12 |
| Staphylococcus aureus ATCC® 29213™ | Cefepime | 0.5 - 2 |
| Pseudomonas aeruginosa ATCC® 27853™ | Ceftazidime | 1 - 4 |
| Enterococcus faecalis ATCC® 29212™ | (Not typically tested) | N/A |
| Note: These are example ranges for other cephalosporins and are not validated for this compound. |
Visualizations
Experimental Workflow for Broth Microdilution MIC Determination
Caption: Workflow for this compound MIC determination.
References
- 1. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates [mdpi.com]
- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. apec.org [apec.org]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. szu.gov.cz [szu.gov.cz]
- 6. Cephacetrile, a new cephalosporin: in vitro, pharmacological and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Detection of Cefacetrile Residues in Milk using Thin-Layer Chromatography
Introduction
Cefacetrile is a first-generation cephalosporin antibiotic used in veterinary medicine to treat infections such as mastitis in dairy cattle. The presence of antibiotic residues in milk is a significant public health concern, as it can lead to allergic reactions in sensitive individuals and contribute to the development of antibiotic-resistant bacteria. Therefore, robust and accessible methods for monitoring this compound residues in milk are essential for ensuring food safety. Thin-layer chromatography (TLC) offers a simple, rapid, and cost-effective screening method for the determination of this compound in milk.[1][2][3] This application note provides a detailed protocol for the detection of this compound residues in milk using TLC.
Experimental Protocol
This protocol is based on the method described by Grzelak et al. (2009).[1][2]
1. Materials and Reagents
-
Chemicals and Standards:
-
Apparatus and Equipment:
2. Preparation of Solutions
-
Standard Stock Solution (1.0 mg/mL): Dissolve an accurately weighed amount of this compound standard in methanol to obtain a final concentration of 1.0 mg/mL.[1]
-
Working Standard Solution (0.1 mg/mL): Dilute the standard stock solution with methanol to obtain a final concentration of 0.1 mg/mL.[1]
-
Mobile Phase: Prepare a mixture of methanol, toluene, ethyl acetate, and 98% formic acid in a ratio of 5:20:65:10 (v/v/v/v).[1][2]
3. Sample Preparation
-
Spiked Milk Samples:
4. Chromatographic Procedure
-
Spotting: Apply 10 µL of the standard solutions and the spiked milk samples onto the concentrating zone of the TLC plate.[1]
-
Pre-development (Lipid Removal): Place the TLC plate in a DS sandwich chamber and develop with hexane to the top of the concentrating zone. This step removes lipids from the milk samples.[1][2]
-
Drying: Air-dry the plate thoroughly after pre-development.
-
Development: Develop the plate in a separate chamber with the mobile phase (methanol-toluene-ethyl acetate-98% formic acid; 5:20:65:10).[1][2]
-
Visualization: After development, air-dry the plate and visualize the spots using a video camera or under UV light.[1][2]
Data Presentation
The recovery of this compound from spiked milk samples is a key parameter for method validation. The following table summarizes the recovery data at different concentrations and time points after sample preparation.
| Analyte | Concentration (mg/mL) | Day of Experiment | Mean Recovery (%) | Standard Deviation (n=4) |
| This compound | 1.0 | 1 | 89.52 | 4.61 |
| 2 | 94.80 | 2.49 | ||
| 3 | 92.91 | 4.01 | ||
| 5 | 86.97 | 6.29 | ||
| This compound | 0.1 | 1 | 72.47 | 8.17 |
| 2 | 97.66 | 7.50 | ||
| 3 | 46.99 | 5.57 | ||
| 5 | 37.84 | 10.40 |
Data sourced from Grzelak et al. (2009).[2]
The highest recovery for this compound was observed on the second day of the experiment.[1][2]
Visualizations
Caption: Key steps and their logical connections in the TLC analysis.
References
Cefacetrile Administration in Preclinical Research: Application Notes and Protocols
Disclaimer: Published preclinical pharmacokinetic data specifically for cefacetrile is limited. The following application notes and protocols have been developed by synthesizing information from preclinical studies on other cephalosporin antibiotics, particularly other first-generation agents. These notes provide a general framework and representative data to guide researchers in designing and executing preclinical studies for this compound. It is imperative to conduct compound-specific validation and optimization.
Introduction
This compound is a first-generation cephalosporin antibiotic with activity against a range of Gram-positive and some Gram-negative bacteria. Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for establishing the safety and efficacy profile of this compound before it can be considered for clinical trials. A key aspect of these studies is the evaluation of different administration routes to determine the optimal method for drug delivery. This document provides an overview of common administration routes used in preclinical studies—intravenous (IV), intramuscular (IM), and subcutaneous (SC)—and offers detailed protocols for their execution and subsequent analysis.
Comparative Pharmacokinetics of Cephalosporins Across Different Administration Routes
The route of administration significantly influences the absorption, distribution, metabolism, and excretion (ADME) of a drug. Understanding these differences is vital for selecting the appropriate route for therapeutic efficacy. The following tables summarize representative pharmacokinetic parameters for various cephalosporins in different animal models, which can serve as a reference for designing studies with this compound.
Table 1: Pharmacokinetic Parameters of Ceftriaxone in Dogs (50 mg/kg Dose)
| Parameter | Intravenous (IV) | Intramuscular (IM) | Subcutaneous (SC) |
| Cmax (µg/mL) | - | 115.10 ± 16.96 | 69.28 ± 14.55 |
| Tmax (h) | - | 0.54 ± 0.24 | 1.29 ± 0.64 |
| t½ (h) | 0.88 | 1.17 | 1.73 |
| Bioavailability (%) | 100 | 102 ± 27 | 106 ± 14 |
Data synthesized from a study on ceftriaxone in dogs[1]. Cmax for IV is not applicable as the peak concentration is immediate upon administration.
Table 2: Pharmacokinetic Parameters of Ceftriaxone in Cats (25 mg/kg Dose)
| Parameter | Intravenous (IV) | Intramuscular (IM) | Subcutaneous (SC) |
| Cmax (µg/mL) | - | 54.40 ± 12.92 | 42.35 ± 17.62 |
| Tmax (h) | - | 0.33 ± 0.07 | 1.27 ± 0.95 |
| t½ (h) | 1.73 ± 0.23 | - | - |
| Bioavailability (%) | 100 | 85.72 ± 14.74 | 118.28 ± 39.17 |
Data synthesized from a study on ceftriaxone in cats[2][3]. Half-life for IM and SC routes was not explicitly provided in the abstract.
Table 3: Pharmacokinetic Parameters of Cephalexin in Rabbits (10 mg/kg Dose)
| Parameter | Intravenous (IV) | Intramuscular (IM) - Single Dose | Intramuscular (IM) - Multiple Dose |
| Cmax (µg/mL) | - | 9.22 | 2.77 (at steady state) |
| t½ (h) | 1.45 | 1.09 | 1.91 |
| Bioavailability (%) | 100 | 47 | 97.5 |
Data synthesized from a study on cephalexin in rabbits[4].
Experimental Protocols
The following are detailed protocols for conducting preclinical pharmacokinetic studies of this compound via intravenous, intramuscular, and subcutaneous routes.
Animal Models
Commonly used animal models in preclinical antibiotic research include rodents (mice, rats) and non-rodents (rabbits, dogs, non-human primates)[5][6][7][8]. The choice of model depends on the specific research question, with larger animals often being used for studies requiring frequent blood sampling[9]. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
This compound Formulation
For parenteral administration, this compound sodium salt should be dissolved in a sterile, physiologically compatible vehicle, such as sterile water for injection or 0.9% saline. The concentration of the dosing solution should be calculated based on the desired dose and the average weight of the animals. The solution should be freshly prepared and protected from light if the compound is light-sensitive.
Administration Protocols
Objective: To determine the pharmacokinetic profile of this compound following direct administration into the systemic circulation.
Procedure:
-
Anesthetize the animal according to the approved institutional protocol.
-
For larger animals like rabbits or dogs, place a catheter in a suitable vein (e.g., marginal ear vein in rabbits, cephalic vein in dogs). For rodents, the tail vein is commonly used.
-
Administer the calculated dose of this compound solution as a bolus injection over a short period (e.g., 1-2 minutes).
-
Record the exact time of administration.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) from a contralateral vein or another appropriate site.
-
Process the blood samples to obtain plasma or serum and store at -80°C until analysis.
Objective: To evaluate the absorption and bioavailability of this compound after injection into a muscle mass.
Procedure:
-
Restrain the animal appropriately. Anesthesia may be required depending on the species and temperament.
-
Inject the calculated dose of this compound solution deep into a large muscle mass (e.g., quadriceps or gluteal muscles).
-
Record the time and site of injection.
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24 hours).
-
Process and store the samples as described for the IV route.
Objective: To assess the absorption and bioavailability of this compound following injection into the subcutaneous space.
Procedure:
-
Restrain the animal.
-
Lift a fold of skin, typically in the dorsal thoracic or lumbar region.
-
Insert the needle into the subcutaneous space and inject the this compound solution.
-
Record the time and site of injection.
-
Collect blood samples at time points similar to those for the IM route.
-
Process and store the samples as described previously.
Bioanalytical Method for this compound Quantification
The concentration of this compound in plasma or serum samples is typically determined using a validated analytical method. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common and reliable technique[10].
Sample Preparation (Protein Precipitation):
-
Thaw the plasma/serum samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add a precipitating agent such as acetonitrile or methanol (typically in a 1:3 or 1:4 ratio of plasma to solvent).
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and either inject it directly into the HPLC system or evaporate it to dryness and reconstitute it in the mobile phase.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound or MS/MS detection for higher sensitivity and specificity.
Method Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Workflow for a preclinical pharmacokinetic study of this compound.
Logical Relationship of Pharmacokinetic Parameters
Caption: Relationship between administration and pharmacokinetic parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. fda.gov [fda.gov]
- 5. Comparative pharmacokinetics of SCE-2787 and related antibiotics in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of ceftriaxone administered by the intravenous, intramuscular or subcutaneous routes to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of FK482, a new orally active cephalosporin, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of five oral cephalosporins in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Cefacetrile Solubility Issues for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Cefacetrile in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound sodium in common solvents?
A1: this compound is commonly used as its sodium salt to improve aqueous solubility. The table below summarizes the known and predicted solubility values.
| Solvent | Form | Solubility | Source | Notes |
| Water | This compound Sodium | Predicted: 5.28 mg/mL | ALOGPS (via DrugBank)[1] | This is a computational prediction and should be experimentally verified. Actual solubility may vary with pH, temperature, and buffer composition. |
| Dimethyl Sulfoxide (DMSO) | This compound | 100 mg/mL (294.71 mM) | MedchemExpress[2] | Ultrasonic assistance may be needed for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic.[2] |
| Phosphate Buffered Saline (PBS), pH 7.4 | This compound Sodium | Expected to be similar to water solubility | - | Experimental verification is recommended. Solubility may be influenced by the ionic strength and specific components of the buffer.[3][4][5] |
Q2: My this compound sodium precipitates when I add it to my cell culture medium. What could be the cause?
A2: Precipitation of this compound sodium in cell culture medium can be due to several factors:
-
Exceeding Aqueous Solubility: The final concentration of this compound in your medium may be higher than its aqueous solubility limit, especially at physiological pH (around 7.2-7.4).
-
"Salting Out" Effect: Cell culture media are complex solutions with high salt concentrations, which can decrease the solubility of other solutes like this compound.
-
Interaction with Media Components: this compound may interact with proteins or other components in the serum or the medium itself, leading to precipitation.
-
pH Shift: The addition of a concentrated stock solution, especially if prepared in a solvent with a different pH, can alter the local pH of the medium and affect this compound's solubility.
-
Temperature Effects: Temperature fluctuations can impact solubility. Incubating at 37°C may alter the stability and solubility of the compound compared to room temperature or 4°C.
Q3: How stable is this compound in solution?
A3: While specific stability data for this compound across a range of conditions is limited, data from other cephalosporins, such as Cefaclor, suggest that stability is pH and temperature-dependent. Generally, cephalosporins show greater stability at lower temperatures and in acidic to neutral pH ranges. At physiological pH (7.4) and 37°C, degradation can be more rapid. For instance, Cefaclor solutions at pH 7.0 and 25°C retained only 5% of their initial activity after 72 hours.[6] Therefore, it is recommended to prepare fresh solutions of this compound for your experiments and avoid long-term storage of diluted solutions at 37°C. Stock solutions in DMSO are generally stable for longer periods when stored at -20°C or -80°C.[2]
Troubleshooting Guides
Issue 1: this compound Sodium Powder Does Not Dissolve in Aqueous Buffer
| Possible Cause | Troubleshooting Step |
| Concentration exceeds solubility limit. | Prepare a more dilute solution. Based on the predicted aqueous solubility of 5.28 mg/mL, do not exceed this concentration in your initial attempts. |
| Incomplete dissolution. | Gently warm the solution to 37°C and vortex or sonicate briefly. Avoid excessive heating, as it may degrade the compound. |
| Incorrect pH of the buffer. | Ensure the pH of your buffer is at the desired level (e.g., 7.4 for PBS). The solubility of cephalosporins can be pH-dependent. |
| Poor quality of the compound. | Use high-purity this compound sodium from a reputable supplier. |
Issue 2: Precipitation Occurs After Adding DMSO Stock Solution to Aqueous Medium
| Possible Cause | Troubleshooting Step |
| Final DMSO concentration is too low to maintain solubility. | While high concentrations of DMSO are toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated and may be necessary to keep the compound in solution. Determine the maximum tolerable DMSO concentration for your specific cell line. |
| Rapid addition of stock to medium. | Add the DMSO stock solution dropwise to the vortexing medium to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation. |
| Precipitation of media components by DMSO. | This is less common at low final DMSO concentrations but can occur. Prepare a small test batch of medium with the final DMSO concentration to check for any inherent precipitation before adding your compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Sodium Stock Solution in DMSO
Materials:
-
This compound sodium powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Weigh out 10 mg of this compound sodium powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is fully dissolved.
-
If the powder does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stored properly, the stock solution in DMSO should be stable for at least one month at -20°C and up to six months at -80°C.[2]
Protocol 2: Preparation of Working Solutions for In Vitro Assays (e.g., MIC or Cell-Based Assays)
Materials:
-
10 mg/mL this compound sodium stock solution in DMSO
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4 or desired cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mg/mL this compound sodium stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate sterile aqueous buffer (e.g., PBS or cell culture medium) to achieve the desired final concentrations for your assay.
-
When diluting, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and thorough mixing. This helps to prevent precipitation.
-
Prepare the working solutions fresh for each experiment, as the stability of this compound in aqueous solutions at 37°C can be limited.
Visualizations
Caption: Workflow for preparing this compound sodium solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. in-vitro dissolution studies: Topics by Science.gov [science.gov]
- 2. An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. himedialabs.com [himedialabs.com]
- 4. medicago.se [medicago.se]
- 5. Phosphate Buffered Saline, pH 7.4 [himedialabs.com]
- 6. AID 23550 - Solubility (phosphate buffered saline) - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting Cefacetrile bioassay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and reproducibility issues encountered during Cefacetrile bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to the bioassay?
A1: this compound is a first-generation cephalosporin antibiotic.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[1][2] this compound binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, which are essential enzymes for the final stages of peptidoglycan synthesis.[1][2][3] This interference with cell wall assembly leads to cell lysis and bacterial death. The bioassay quantifies the potency of this compound by measuring its inhibitory effect on the growth of a susceptible microorganism. The extent of this inhibition, typically observed as a zone of no growth, is proportional to the concentration of the antibiotic.
Q2: We are observing no zones of inhibition in our assay. What are the possible causes?
A2: A complete lack of inhibition zones can be due to several factors:
-
Inactive this compound: The this compound standard or sample may have degraded.
-
Resistant Test Organism: The microorganism used may have developed resistance to this compound.
-
Incorrect Inoculum Preparation: The concentration of the test organism in the agar may be too high.
-
Media Issues: The pH or composition of the growth medium may be incorrect, inhibiting the antibiotic's activity.
-
Incubation Temperature: The incubation temperature may be outside the optimal range for the test organism's growth or the antibiotic's activity.[2]
Q3: The zones of inhibition are too large or too small. How can we troubleshoot this?
A3: Zone sizes outside the expected range can be attributed to:
-
Incorrect Standard or Sample Dilutions: Errors in preparing the concentration series of the this compound standard or the test sample are a common cause.
-
Inappropriate Inoculum Density: A low density of the test organism can lead to larger zones, while a high density can result in smaller zones.
-
Agar Depth: Variations in the depth of the agar in the petri dishes can affect the diffusion of the antibiotic.
-
Incubation Time: Shorter or longer incubation times than specified can lead to smaller or larger zones, respectively.
Q4: We are seeing high variability between replicate plates. What could be the cause?
A4: High variability between replicates is often due to inconsistencies in the experimental procedure:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of standards and samples.[4]
-
Uneven Inoculum Distribution: The test organism may not be uniformly distributed throughout the agar.
-
Temperature Gradients: Uneven temperature distribution within the incubator.
-
Variations in Agar Volume: Inconsistent volumes of base and seeded agar layers in the plates.
-
Time Delays: Significant time delays between pouring plates and applying the antibiotic solutions.
Q5: How critical is the pH of the buffer and media?
A5: The pH of the buffers and media is critical for optimal performance of the bioassay. The pH can affect the stability and activity of this compound, as well as the growth of the test microorganism. It is essential to prepare and verify the pH of all solutions and media after sterilization, as specified in the protocol.[2]
Troubleshooting Guide
Table 1: Troubleshooting Common Issues in this compound Bioassays
| Issue | Possible Cause | Recommended Action |
| No zones of inhibition | 1. Inactive this compound standard or sample. | 1. Prepare fresh standard and sample solutions. Verify storage conditions. |
| 2. Resistant test organism. | 2. Use a new, verified culture of the recommended test organism. | |
| 3. Incorrect inoculum concentration (too high). | 3. Prepare a fresh inoculum and verify its concentration. | |
| 4. Improper media preparation (e.g., incorrect pH). | 4. Prepare fresh media and verify the pH after sterilization.[2] | |
| Zones of inhibition are too small | 1. This compound concentration is too low. | 1. Verify the dilution calculations and preparation of standard and sample solutions. |
| 2. Inoculum concentration is too high. | 2. Prepare a fresh inoculum with a lower concentration. | |
| 3. Incubation time is too short. | 3. Ensure the incubation period meets the protocol's specifications. | |
| 4. Agar depth is too thick. | 4. Ensure a consistent and correct volume of agar is dispensed into each plate. | |
| Zones of inhibition are too large | 1. This compound concentration is too high. | 1. Verify the dilution calculations and preparation of standard and sample solutions. |
| 2. Inoculum concentration is too low. | 2. Prepare a fresh inoculum with a higher concentration. | |
| 3. Incubation time is too long. | 3. Ensure the incubation period meets the protocol's specifications. | |
| 4. Agar depth is too thin. | 4. Ensure a consistent and correct volume of agar is dispensed into each plate. | |
| High variability between replicates | 1. Inconsistent pipetting volumes. | 1. Calibrate pipettes and use proper pipetting techniques. |
| 2. Non-uniform inoculum distribution. | 2. Ensure the inoculum is thoroughly mixed with the agar before pouring. | |
| 3. Uneven incubation temperature. | 3. Use a calibrated incubator and ensure proper air circulation. | |
| 4. Inconsistent agar volumes. | 4. Use a consistent volume of agar for both the base and seed layers in all plates. | |
| Irregular or non-circular zones | 1. Tilted plates during solidification. | 1. Ensure plates are on a level surface during agar solidification. |
| 2. Contamination. | 2. Use aseptic techniques throughout the procedure. | |
| 3. Improper application of cylinders or disks. | 3. Ensure cylinders or disks are placed firmly and evenly on the agar surface. |
Table 2: Key Experimental Parameters and Recommended Values
| Parameter | Recommended Value/Range | Notes |
| Test Organism | Staphylococcus aureus (ATCC 6538P) or other suitable susceptible organism. | The choice of organism should be validated for its sensitivity to this compound. |
| Reference Standard | This compound Sodium USP Reference Standard | A well-characterized reference standard is crucial for accurate potency determination.[5][6] |
| Standard Solution Concentrations | A series of at least 5 concentrations in a geometric progression (e.g., 1:1.25 ratio).[2] | The range should be selected to produce a linear dose-response curve. |
| Media | Antibiotic Medium 1 (or other suitable medium) | The medium should support the vigorous growth of the test organism. |
| Buffer | Potassium Phosphate Buffer, pH 6.0 | The buffer is used for preparing standard and sample solutions. |
| Incubation Temperature | 32-35°C | The temperature should be maintained within a narrow range (±0.5°C).[2] |
| Incubation Time | 16-18 hours | The incubation time should be consistent across all assays. |
| Acceptable Variability (Precision) | Intra-assay (repeatability) RSD ≤ 5% Inter-assay (intermediate precision) RSD ≤ 10% | These are general targets; specific acceptance criteria should be established during method validation. |
Experimental Protocols
Preparation of Media and Buffers
Antibiotic Medium 1:
-
Peptone: 6.0 g
-
Pancreatic Digest of Casein: 4.0 g
-
Yeast Extract: 3.0 g
-
Beef Extract: 1.5 g
-
Dextrose: 1.0 g
-
Agar: 15.0 g
-
Purified Water: 1000 mL
-
Final pH after sterilization: 6.5-6.6
Potassium Phosphate Buffer (0.1 M, pH 6.0):
-
Dissolve 8.0 g of monobasic potassium phosphate and 2.0 g of dibasic potassium phosphate in 1000 mL of purified water.
-
Adjust the pH to 6.0 ± 0.05 with 18 N phosphoric acid or 10 N potassium hydroxide.
-
Sterilize the buffer.
Preparation of Inoculum
-
Maintain the test organism on slants of a suitable agar medium.
-
Transfer the growth from a fresh slant to a Roux bottle containing the same medium.
-
Incubate at the appropriate temperature for 24 hours.
-
Harvest the bacterial growth with sterile saline.
-
Standardize the suspension to a specific optical density or percent transmittance (e.g., 25% transmittance at 530 nm) to ensure a consistent inoculum concentration.[7]
Cylinder-Plate Assay Procedure
-
Prepare Petri dishes with a base layer of uninoculated agar medium and allow it to solidify on a level surface.
-
Prepare the seeded agar by inoculating the melted agar medium (kept at 45-50°C) with the standardized inoculum suspension.
-
Pour a uniform layer of the seeded agar over the base layer and allow it to solidify.
-
Place sterile stainless steel or porcelain cylinders on the agar surface.
-
Prepare a series of at least five standard concentrations of the this compound reference standard and a test concentration of the sample.
-
Fill the cylinders with the standard and sample solutions.
-
Incubate the plates at the specified temperature for the designated time.
-
Measure the diameter of the zones of inhibition to the nearest 0.1 mm.
-
Calculate the potency of the sample by comparing the zone size with the standard curve.
Visualizations
Caption: this compound's mechanism of action targeting bacterial cell wall synthesis.
Caption: General workflow for the this compound cylinder-plate bioassay.
Caption: A logical flow for troubleshooting this compound bioassay issues.
References
Technical Support Center: Optimizing Cefacetrile Concentration for Time-Kill Curve Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cefacetrile in time-kill curve experiments.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration range of this compound for my time-kill curve experiment?
A1: The optimal concentration range for this compound is determined by the Minimum Inhibitory Concentration (MIC) of the specific bacterial strain you are testing. A typical starting point for a time-kill curve experiment includes a range of concentrations above and below the MIC. A recommended panel of concentrations to test is: 0.5x MIC, 1x MIC, 2x MIC, 4x MIC, 8x MIC, and 16x MIC. It is crucial to experimentally determine the MIC for your specific bacterial strain and experimental conditions as it can vary.[1][2][3]
Q2: What are some typical MIC values for this compound against common bacteria?
A2: Specific MIC values for this compound can vary depending on the bacterial species and strain. As a first-generation cephalosporin, it is generally more effective against Gram-positive bacteria.[4] For reference, below are example MIC breakpoints for a similar first-generation cephalosporin, Cefazolin, against common bacterial strains. It is imperative to determine the specific MIC for this compound against your test organism.
| Bacterial Species | Example Cefazolin MIC Breakpoints (µg/mL) |
| Staphylococcus aureus (methicillin-susceptible) | ≤2 (Susceptible) |
| Escherichia coli | ≤2 (Susceptible for systemic infections) |
Data presented are for Cefazolin and should be used as a reference only. Source: CLSI M100-Ed29.[5]
Q3: My time-kill curve shows bacterial regrowth at higher concentrations of this compound after an initial decline. What could be the cause?
A3: This phenomenon, known as the "paradoxical effect" or "Eagle effect," can occur with β-lactam antibiotics like this compound. It is characterized by a reduced bactericidal effect at high antibiotic concentrations. One potential mechanism for this in some bacteria is the induction of β-lactamases at high antibiotic concentrations, which can then degrade the antibiotic.[6] To investigate this, consider including a β-lactamase inhibitor in a parallel experiment to see if the regrowth is prevented.
Q4: The bacterial count in my "no-antibiotic" control is not increasing as expected. What should I do?
A4: A lack of growth in the control group indicates a problem with the experimental setup. Here are a few troubleshooting steps:
-
Check the viability of your starting inoculum: Ensure the bacteria are in the logarithmic growth phase and have not been stored improperly.
-
Verify the growth medium: Confirm that the correct medium was used and that it was prepared correctly.
-
Incubation conditions: Double-check the temperature, atmosphere (e.g., CO2 levels), and incubation time.
Q5: How do I interpret the results of my time-kill curve experiment?
A5: The goal of a time-kill curve is to assess the pharmacodynamics of the antibiotic. The key parameters to evaluate are the rate and extent of bacterial killing over time at different concentrations. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL from the initial inoculum. The time it takes to achieve this reduction is also a critical parameter.
Experimental Protocols
Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol is based on the broth microdilution method as recommended by the Clinical & Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution of known concentration
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth for your bacterial strain
-
96-well microtiter plates
-
Bacterial suspension adjusted to 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)
-
Sterile diluent (e.g., saline or PBS)
Procedure:
-
Prepare serial twofold dilutions of the this compound stock solution in the 96-well plate using MHB. The final volume in each well should be 50 µL.
-
Dilute the 0.5 McFarland bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[7]
This compound Time-Kill Curve Assay
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile growth medium (e.g., MHB)
-
Sterile flasks or tubes
-
Incubator shaker
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare flasks containing the desired concentrations of this compound in the growth medium (e.g., 0.5x, 1x, 2x, 4x, 8x, 16x MIC). Also, prepare a growth control flask without any antibiotic.
-
Prepare a bacterial inoculum from a logarithmic phase culture and adjust the turbidity to a 0.5 McFarland standard. Dilute this to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in the prepared flasks.
-
Incubate all flasks at 37°C with constant agitation (e.g., 150 rpm).
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[2]
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point for each this compound concentration.
-
Plot the log10 CFU/mL versus time for each concentration to generate the time-kill curves.[8]
Visualizations
Caption: Workflow for a this compound time-kill curve experiment.
Caption: Mechanism of action of this compound.[3][4]
Caption: Troubleshooting common issues in this compound time-kill assays.
References
- 1. Using next generation antimicrobials to target the mechanisms of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 4. actascientific.com [actascientific.com]
- 5. Understanding Cefazolin Reporting for Enterobacteriaceae | CLSI [clsi.org]
- 6. Paradoxical antibacterial activities of beta-lactams against Proteus vulgaris: mechanism of the paradoxical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
- 8. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cefacetrile Resistance in Staphylococcus aureus
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating Cefacetrile resistance mechanisms in Staphylococcus aureus.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of high-level resistance to this compound in Staphylococcus aureus?
A1: The primary mechanism for high-level resistance to this compound and other β-lactam antibiotics in S. aureus is the acquisition and expression of the mecA gene.[1][2] This gene encodes a unique penicillin-binding protein, PBP2a (or PBP2'), which has a very low affinity for β-lactam antibiotics.[3][4] While the native PBPs are inhibited by this compound, PBP2a continues to catalyze the transpeptidation reaction essential for peptidoglycan cell wall synthesis, allowing the bacterium to survive and grow.[5][6]
Q2: How is the expression of the mecA gene regulated?
A2: The mecA gene is located on a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[1] Its expression is controlled by a signal transduction pathway involving the sensor protein MecR1 and the repressor MecI.[6][7] In the absence of a β-lactam antibiotic, MecI binds to the operator region of the mecA gene, preventing its transcription. When a β-lactam is present, it acylates the MecR1 sensor, initiating a proteolytic cascade that leads to the inactivation of the MecI repressor and subsequent transcription of mecA.[6]
Q3: Can S. aureus be resistant to this compound without possessing the mecA gene?
A3: Yes, other mechanisms can confer resistance, although they typically result in lower levels of resistance compared to mecA-mediated resistance. These mechanisms include:
-
β-lactamase Production: Some S. aureus strains produce β-lactamase enzymes (penicillinases) that hydrolyze the β-lactam ring of this compound, inactivating the antibiotic.[8][9] There are four main types of staphylococcal β-lactamases (A, B, C, and D), which can have different efficiencies against various cephalosporins.[10]
-
Modifications in Native PBPs: Mutations in the genes encoding the native PBPs can alter their structure, reducing their affinity for β-lactam antibiotics.[11]
Q4: What is heteroresistance and how does it affect this compound susceptibility testing?
A4: Heteroresistance is a phenomenon where all cells in a bacterial population contain the genetic information for resistance (e.g., the mecA gene), but only a small subpopulation expresses the resistant phenotype in vitro.[12][13] This can lead to misleading susceptibility results, where a strain may appear susceptible in a standard test. Using cefoxitin as an inducer and ensuring proper incubation conditions can help in reliably detecting this type of resistance.[12]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound
-
Q: My MIC values for the same S. aureus strain vary significantly between experiments. What could be the cause?
-
A: Inoculum Density: Ensure the starting inoculum is standardized, typically to 5 x 10^5 CFU/mL. A higher inoculum can lead to falsely elevated MICs (the "inoculum effect"), particularly for β-lactamase-producing strains.
-
A: Incubation Conditions: Incubate plates at a constant 35°C ± 2°C for 16-20 hours. Temperatures above 35°C may fail to detect some methicillin-resistant strains.[12]
-
A: Media Composition: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution. Variations in divalent cations (Ca²⁺, Mg²⁺) can affect antibiotic activity.
-
A: Heteroresistance: If you suspect heteroresistance, consider using a more potent inducer of mecA expression, such as cefoxitin, in your assays or performing population analysis profiles on agar plates containing varying antibiotic concentrations.[12]
-
Issue 2: Discrepancy Between Genotype (mecA positive) and Phenotype (this compound Susceptible)
-
Q: My PCR confirms the presence of the mecA gene, but the strain appears susceptible to this compound/Oxacillin in my MIC assay. Why?
-
A: Low-Level Expression: The mecA gene may be present but poorly expressed due to mutations in its regulatory elements (mecI/mecR1) or other genetic factors.
-
A: Testing Method Limitations: Standard disk diffusion with oxacillin is not reliable for S. aureus.[12] The Clinical and Laboratory Standards Institute (CLSI) recommends using a 30-µg cefoxitin disk or performing a cefoxitin/oxacillin MIC test to reliably infer methicillin (and thus this compound) resistance.[12] A cefoxitin MIC of ≥8 µg/mL indicates mecA-mediated resistance.[12]
-
A: Inadequate Induction: The antibiotic concentration used in the assay may not be sufficient to induce mecA expression. Cefoxitin is a better inducer of mecA than oxacillin.[12]
-
Issue 3: PCR for mecA Gene Fails or Gives Ambiguous Results
-
Q: I am having trouble amplifying the mecA gene. What should I check?
-
A: DNA Quality: Ensure the extracted genomic DNA is of high purity and concentration. Contaminants from the extraction process can inhibit the PCR reaction.
-
A: Primer Design: Use validated primer sets specific for the mecA gene. The gene sequence is highly conserved, but checking against known variants is good practice.
-
A: PCR Conditions: Optimize the annealing temperature and extension time for your specific primer set and polymerase. Include positive (a known MRSA strain) and negative (a known MSSA strain or no-template control) controls in every run to validate the results.
-
Quantitative Data Summary
Table 1: CLSI Interpretive Criteria for Oxacillin and Cefoxitin against S. aureus [12]
| Antibiotic | Method | Susceptible (S) | Resistant (R) |
| Oxacillin | MIC (µg/mL) | ≤ 2 | ≥ 4 |
| Cefoxitin | MIC (µg/mL) | ≤ 4 | ≥ 8 |
| Cefoxitin | Disk Diffusion (mm) | ≥ 22 | ≤ 21 |
Note: Oxacillin results are used to predict resistance to most penicillins and cephalosporins. Cefoxitin is a better predictor for mecA-mediated resistance.
Table 2: Relative Binding Affinities of Select Cephalosporins to S. aureus PBPs
| Cephalosporin | PBP1 Affinity | PBP2 Affinity | PBP3 Affinity | PBP2a (PBP2') Affinity |
| Cefazolin | High | High | High | Low |
| Cefmetazole | Moderate | Moderate | Moderate | Moderate[14] |
| Cefoxitin | Moderate | Moderate | Moderate | Low[14] |
| Ceftaroline | High | High | High | High[4][15] |
This table provides a qualitative comparison based on available literature. Higher affinity corresponds to more effective binding and inhibition.
Detailed Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol follows CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC).
-
Prepare Inoculum: a. Select 3-5 well-isolated colonies of S. aureus from a non-selective agar plate (e.g., Tryptic Soy Agar) after 18-24 hours of incubation. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a concentration of ~1 x 10⁶ CFU/mL.
-
Prepare Antibiotic Dilutions: a. Prepare a stock solution of this compound. b. Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., from 256 µg/mL to 0.25 µg/mL). The final volume in each well should be 50 µL.
-
Inoculate Plate: a. Add 50 µL of the standardized bacterial inoculum from step 1c to each well containing the antibiotic dilutions. This results in a final inoculum of 5 x 10⁵ CFU/mL and a final volume of 100 µL. b. Include a growth control well (bacteria + broth, no antibiotic) and a sterility control well (broth only).
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Interpret Results: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
Protocol 2: PCR Detection of the mecA Gene
-
DNA Extraction: a. Culture S. aureus overnight in Tryptic Soy Broth. b. Pellet the cells by centrifugation. c. Extract genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's protocol for Gram-positive bacteria, including a lysostaphin or lysozyme treatment step to ensure efficient cell lysis.
-
PCR Amplification: a. Prepare a PCR master mix. For a 25 µL reaction, a typical mix includes:
- 12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl₂)
- 1 µL of Forward Primer (10 µM)
- 1 µL of Reverse Primer (10 µM)
- 2 µL of template DNA (~50-100 ng)
- 8.5 µL of nuclease-free water b. Use a validated primer set for mecA. Example primers:
- mecA-F: 5'-GTAGAAATGACTGAACGTCCG-3'
- mecA-R: 5'-CCAATTCCACATTGTTTCGGT-3' c. Perform PCR with the following cycling conditions (optimize as needed):
- Initial Denaturation: 95°C for 5 minutes
- 30 Cycles of:
- Denaturation: 95°C for 30 seconds
- Annealing: 55°C for 30 seconds
- Extension: 72°C for 1 minute
- Final Extension: 72°C for 7 minutes
-
Result Visualization: a. Run 10 µL of the PCR product on a 1.5% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe). b. Visualize the DNA fragments under UV light. The presence of a band of the expected size indicates a positive result for the mecA gene. Include a DNA ladder for size reference.
Mandatory Visualizations
Caption: mecA-mediated resistance pathway in S. aureus.
Caption: Experimental workflow for MIC determination.
Caption: Troubleshooting logic for discrepant results.
References
- 1. mecA - Wikipedia [en.wikipedia.org]
- 2. mecA Gene Is Widely Disseminated in Staphylococcus aureus Population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Penicillin-binding protein PBP2a provides variable levels of protection toward different β-lactams in Staphylococcus aureus RN4220 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penicillin‐binding protein PBP2a provides variable levels of protection toward different β‐lactams in Staphylococcus aureus RN4220 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Methicillin Resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotic Resistance of Staphylococcus aureus Strains—Searching for New Antimicrobial Agents—Review [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of four beta-lactamases produced by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA) | MRSA | CDC [cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. droracle.ai [droracle.ai]
Validation & Comparative
Validating Cefacetrile Potency: A Comparative Guide to Bioassay and Chromatographic Methods
For researchers, scientists, and drug development professionals, establishing a robust and reliable method for quantifying the potency of antibiotics is a critical step in ensuring product quality and efficacy. This guide provides a comprehensive comparison of the traditional microbiological bioassay and modern chromatographic techniques for the validation of Cefacetrile, a first-generation cephalosporin antibiotic. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate analytical method for your research needs.
This compound, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1] Ensuring the biological activity of this compound is paramount, and this is where bioassays have traditionally played a crucial role. However, with advancements in analytical chemistry, methods like High-Performance Liquid Chromatography (HPLC) offer an alternative approach to quantification. This guide will delve into the principles, protocols, and comparative performance of these methods.
Unveiling Potency: The this compound Bioassay
A microbiological bioassay for this compound provides a measure of its biological activity, or potency, by quantifying its inhibitory effect on the growth of a susceptible microorganism. The agar diffusion method, a widely used technique, is detailed below.
Experimental Protocol: Agar Diffusion Bioassay for this compound
This protocol is a synthesized methodology based on established guidelines for antibiotic bioassays.
1. Preparation of Materials:
-
This compound Reference Standard: A well-characterized standard of known purity and potency is essential.[2][3][4]
-
Test Microorganism: A susceptible bacterial strain, such as Staphylococcus aureus (ATCC 6538P) or Bacillus subtilis (ATCC 6633), should be used.
-
Culture Media: Use appropriate media for maintaining the test organism and for performing the assay (e.g., Tryptic Soy Agar for maintenance, and a specific antibiotic assay medium like Mueller-Hinton Agar for the test plates).
-
Phosphate Buffer: Prepare a sterile phosphate buffer solution (pH 6.0) for diluting the this compound standard and the test sample.
-
Sterile Equipment: Petri dishes, pipettes, forceps, and paper discs (6 mm diameter).
2. Preparation of Inoculum:
-
From a fresh, overnight culture of the test microorganism, prepare a standardized suspension in sterile saline to match the turbidity of a 0.5 McFarland standard.
3. Preparation of Assay Plates:
-
Prepare the antibiotic assay medium according to the manufacturer's instructions and sterilize.
-
Cool the medium to 45-50°C and inoculate it with the standardized bacterial suspension.
-
Pour the inoculated agar into sterile Petri dishes to a uniform depth of 3-4 mm and allow it to solidify in a level position.
4. Preparation of this compound Solutions:
-
Standard Solutions: Accurately weigh the this compound reference standard and dissolve it in the phosphate buffer to create a stock solution. From this stock, prepare a series of five or more dilutions of known concentrations (e.g., ranging from 1.0 to 10.0 µg/mL).
-
Sample Solutions: Prepare the this compound test sample in the same manner to obtain an expected concentration within the range of the standard curve.
5. Assay Procedure:
-
Using sterile forceps, place blank paper discs onto the surface of the inoculated agar plates.
-
Apply a fixed volume (e.g., 20 µL) of each standard and sample solution to the paper discs in triplicate.
-
Incubate the plates at 35-37°C for 18-24 hours.
6. Data Analysis:
-
After incubation, measure the diameter of the zones of inhibition (the clear areas around the discs where bacterial growth is inhibited) to the nearest 0.1 mm.
-
Plot the logarithm of the concentration of the standard solutions against the mean diameter of the inhibition zones.
-
Determine the concentration of the this compound in the test sample by interpolating from the standard curve.
Experimental Workflow for this compound Bioassay
References
A Comparative Analysis of the Pharmacokinetic Profiles of Cefacetrile and Cefuroxime
A comprehensive guide for researchers and drug development professionals on the distinct pharmacokinetic properties of the first-generation cephalosporin, Cefacetrile, and the second-generation cephalosporin, Cefuroxime. This report provides a detailed comparison of their absorption, distribution, metabolism, and excretion, supported by experimental data and methodologies.
This guide delves into the comparative pharmacokinetics of this compound and Cefuroxime, two notable cephalosporin antibiotics. This compound, a first-generation cephalosporin, and Cefuroxime, a second-generation agent, exhibit distinct pharmacokinetic behaviors that influence their clinical efficacy and application. Understanding these differences is paramount for the development of new antibacterial therapies and for optimizing existing treatment regimens.
Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of this compound and Cefuroxime are summarized in the table below, offering a side-by-side comparison of their key parameters following intravenous and intramuscular administration.
| Pharmacokinetic Parameter | This compound | Cefuroxime |
| Generation | First | Second |
| Administration Routes | Intravenous, Intramuscular, Intramammary | Intravenous, Intramuscular, Oral (as Cefuroxime Axetil) |
| Elimination Half-life | 1.2 hours[1] | Approximately 70 minutes (1.17 hours)[2][3] |
| Protein Binding | 23% to 38%[1] | 33% to 50%[2][4] |
| Primary Route of Excretion | Renal (72%)[1] | Primarily renal (greater than 95% urinary recovery for parenteral doses)[2][3] |
| Metabolism | Minimally metabolized | The axetil moiety of the oral prodrug is metabolized to acetaldehyde and acetic acid.[4] The parent drug is largely unmetabolized. |
| Peak Serum Concentration (0.5g IM) | 14.6 µg/mL at 1 hour | 25.7 µg/mL at 29 to 45 minutes[2][3] |
| Peak Serum Concentration (1g IM) | 18.6 µg/mL at 1 hour | 40.0 µg/mL at 29 to 45 minutes[2][3] |
| Peak Serum Concentration (0.5g IV) | 16 µg/mL at 1 hour (infusion) | 66 µg/mL at 3 minutes (bolus)[2][3] |
| Peak Serum Concentration (1g IV) | 25 µg/mL at 1 hour (infusion) | 99 µg/mL at 3 minutes (bolus)[2][3] |
Experimental Protocols
The determination of the pharmacokinetic parameters for this compound and Cefuroxime involves rigorous experimental protocols. A generalized workflow for a human pharmacokinetic study is outlined below.
Subject Recruitment and Dosing
Healthy adult volunteers are typically recruited for these studies. Exclusion criteria include a history of allergies to β-lactam antibiotics, renal or hepatic impairment, and concurrent use of other medications. For intravenous administration, a single bolus injection or a short infusion of a specified dose (e.g., 0.5g or 1g) of this compound or Cefuroxime is administered. For intramuscular injection, the drug is administered deep into a large muscle mass. For oral Cefuroxime axetil, tablets are given with food to enhance absorption.[1][4]
Sample Collection
Blood samples are collected at predetermined time points before and after drug administration. For intravenous studies, samples are often taken at 3, 10, 30, 60, 120, 180, 240, 300, and 360 minutes post-injection.[2] For intramuscular studies, sampling might extend to 8 hours.[2] Urine is also collected over a 24-hour period to determine the extent of renal excretion.
Analytical Methodology
The concentration of this compound or Cefuroxime in plasma and urine is determined using validated analytical methods. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common and cost-effective method. More sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also employed.
A typical HPLC method involves a single-step protein precipitation from the plasma sample using an organic solvent like methanol or acetonitrile. The supernatant is then injected into the HPLC system. Separation is achieved on a C18 column with a mobile phase consisting of a buffer and an organic modifier. The drug is detected by its UV absorbance at a specific wavelength.
Visualizing the Process and Mechanism
To better illustrate the experimental workflow and the fundamental mechanism of action, the following diagrams are provided.
Both this compound and Cefuroxime share a common mechanism of action, which is the inhibition of bacterial cell wall synthesis. This process is crucial for maintaining the structural integrity of the bacterial cell.
Discussion
The pharmacokinetic data reveals key differences between this compound and Cefuroxime. Cefuroxime, a second-generation cephalosporin, generally achieves higher peak serum concentrations more rapidly than the first-generation this compound after both intramuscular and intravenous administration.[2][3] This could translate to a more immediate and potent bactericidal effect.
Both antibiotics have relatively short elimination half-lives, necessitating frequent dosing to maintain therapeutic concentrations. However, Cefuroxime's slightly longer half-life might offer a marginal advantage in dosing intervals. The protein binding of Cefuroxime is also slightly higher than that of this compound.[1][2] While higher protein binding can limit the amount of free, active drug, it can also contribute to a longer duration of action.
Both drugs are primarily excreted unchanged by the kidneys, indicating that dose adjustments would be necessary in patients with renal impairment. The oral bioavailability of Cefuroxime axetil, a prodrug ester, enhances its clinical utility by providing a convenient oral dosing option, which is not available for this compound.[1][4] The absorption of Cefuroxime axetil is notably improved when taken with food.[4]
References
Cross-Resistance Between Cefacetrile and Other β-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of Cefacetrile, a first-generation cephalosporin, and other β-lactam antibiotics. The information is supported by experimental data on antibacterial activity and mechanisms of resistance, offering valuable insights for researchers in antimicrobial drug development.
Introduction to β-Lactam Cross-Resistance
β-lactam antibiotics, characterized by their core β-lactam ring, are a cornerstone of antibacterial therapy. This class includes penicillins, cephalosporins, carbapenems, and monobactams. Their primary mechanism of action is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.
However, the efficacy of β-lactam antibiotics is significantly challenged by the emergence and spread of bacterial resistance. Cross-resistance, where resistance to one β-lactam agent confers resistance to others, is a major clinical concern. The primary mechanisms driving this phenomenon include:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.
-
Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of β-lactam drugs.
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the modification or loss of porin channels, which restrict antibiotic entry.
-
Efflux Pumps: Active transport systems that pump antibiotics out of the bacterial cell.
This guide focuses on the cross-resistance patterns observed between this compound and other β-lactams, with a particular emphasis on the role of β-lactamases.
Mechanisms of β-Lactam Resistance and Cross-Resistance
The following diagram illustrates the primary mechanisms by which bacteria exhibit resistance to β-lactam antibiotics, often leading to cross-resistance among different agents within this class.
Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and other β-lactam antibiotics against key Gram-positive and Gram-negative bacteria. The data is compiled from various in vitro studies.
Table 1: Comparative Activity against Staphylococcus aureus
| Antibiotic | MSSA (MIC Range, µg/mL) | Penicillinase-Producing S. aureus (MIC Range, µg/mL) |
| This compound | 0.06 - 0.5[1] | 0.25 - 2.0 |
| Penicillin G | 0.015 - 0.5 | > 16 |
| Oxacillin | ≤0.25 | ≤0.25 |
| Cephalothin | ≤0.25 | 0.25 - 2.0 |
| Cefazolin | 0.5 | 0.5 - 2.0 |
| Cefuroxime | 0.25 - 1.0 | 0.5 - 2.0 |
| Imipenem | ≤0.06 | ≤0.06 |
Data synthesized from multiple sources. Direct comparative studies under identical conditions are limited.
Table 2: Comparative Activity against Escherichia coli
| Antibiotic | Susceptible Strains (MIC Range, µg/mL) | β-Lactamase-Producing Strains (e.g., TEM-1) (MIC Range, µg/mL) |
| This compound | 4 - 6[1] | > 125[1] |
| Ampicillin | 2 - 8 | > 64 |
| Cefazolin | 1 - 4 | 16 - >128 |
| Ceftazidime | ≤0.25 - 1 | 8 - >128 |
| Cefepime | ≤0.12 - 0.5 | 2 - 16 |
| Meropenem | ≤0.03 - 0.12 | ≤0.03 - 0.5 |
Data synthesized from multiple sources. Direct comparative studies under identical conditions are limited.
Susceptibility to β-Lactamase Hydrolysis
The stability of β-lactam antibiotics to hydrolysis by β-lactamases is a critical determinant of their efficacy against resistant strains.
Table 3: Relative Stability of this compound and Other β-Lactams to Common β-Lactamases
| Antibiotic | Staphylococcal Penicillinase | TEM-1 (Class A) | SHV-1 (Class A) | AmpC (Class C) |
| This compound | Susceptible | Highly Susceptible | Highly Susceptible | Susceptible |
| Penicillin G | Highly Susceptible | Highly Susceptible | Highly Susceptible | Stable |
| Oxacillin | Stable | Stable | Stable | Stable |
| Cephalothin | Susceptible | Susceptible | Susceptible | Susceptible |
| Cefazolin | Susceptible | Susceptible | Susceptible | Susceptible |
| Cefuroxime | Relatively Stable | Susceptible | Susceptible | Susceptible |
| Ceftazidime | Stable | Susceptible (by ESBLs) | Susceptible (by ESBLs) | Relatively Stable |
| Imipenem | Stable | Stable | Stable | Stable |
This table provides a qualitative summary based on available literature. Quantitative kinetic data (Km, Vmax) for this compound with specific β-lactamases is limited.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter in assessing antibacterial potency. The broth microdilution method is a standard procedure for determining MICs.
Workflow for Broth Microdilution MIC Assay
Detailed Protocol:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of each β-lactam antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
β-Lactamase Activity Assay
The nitrocefin assay is a rapid, qualitative method to detect the production of β-lactamase by bacteria. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase.
Workflow for Nitrocefin Assay
Detailed Protocol:
-
Reagent Preparation: A working solution of nitrocefin is prepared according to the manufacturer's instructions.
-
Sample Preparation: A dense suspension of the test bacterium is made from a fresh culture plate. Alternatively, a cell lysate can be prepared to release intracellular enzymes.
-
Assay Performance: A small amount of the bacterial suspension or lysate is mixed with the nitrocefin solution on a slide or in a tube.
-
Result Interpretation: The mixture is observed for a color change. A rapid change from yellow to red (typically within 5-10 minutes) indicates the presence of β-lactamase activity.
Conclusion
The available data indicates that this compound, a first-generation cephalosporin, demonstrates good in vitro activity against methicillin-susceptible Staphylococcus aureus. However, its efficacy is significantly compromised against β-lactamase-producing Gram-negative bacteria such as E. coli. Cross-resistance is evident with other β-lactam antibiotics that are also susceptible to hydrolysis by common β-lactamases.
For drug development professionals, these findings underscore the importance of designing new β-lactam compounds with enhanced stability to a broad spectrum of β-lactamases. Further research is warranted to generate more direct comparative data on the cross-resistance profiles and β-lactamase stability of older cephalosporins like this compound to provide a more complete picture for the development of next-generation antibiotics.
References
In Vitro Showdown: Cefacetrile vs. Cephalothin - A Comparative Analysis of First-Generation Cephalosporins
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vitro activity of two first-generation cephalosporin antibiotics: Cefacetrile and Cephalothin. By examining their antibacterial spectrum, potency, and underlying mechanisms, this document aims to provide a clear and concise resource for informed decision-making in research and development settings.
At a Glance: Comparative Efficacy
A key measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. A double-blind comparative study provides the following median MIC values, offering a direct comparison of the potency of this compound and Cephalothin against several clinically relevant bacterial species.
| Bacterial Species | This compound (Median MIC, µg/mL) | Cephalothin (Median MIC, µg/mL) | Key Takeaway |
| Staphylococci | Higher | Lower | Cephalothin is more potent against Staphylococci. |
| Proteus mirabilis | Higher | Lower | Cephalothin demonstrates greater activity against Proteus mirabilis. |
| Escherichia coli | Lower | Higher | This compound is more effective against Escherichia coli.[1] |
| Klebsiella species | Lower | Higher | This compound shows higher potency against Klebsiella species.[1] |
Mechanism of Action: A Shared Strategy of Cell Wall Disruption
Both this compound and Cephalothin belong to the first generation of cephalosporins and share a common mechanism of action.[2][3][4][5][6][7] As beta-lactam antibiotics, they exert their bactericidal effects by interfering with the synthesis of the bacterial cell wall.
This is achieved by binding to and inhibiting the activity of penicillin-binding proteins (PBPs), enzymes crucial for the final step of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By disrupting this process, the cell wall is weakened, leading to cell lysis and bacterial death.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. woah.org [woah.org]
- 3. goldbio.com [goldbio.com]
- 4. clsjournal.ascls.org [clsjournal.ascls.org]
- 5. Disk diffusion susceptibility testing and broth microdilution quality control guidelines for BMY-28100, a new orally administered cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmdr.ubc.ca [cmdr.ubc.ca]
- 7. protocols.io [protocols.io]
A Comparative Guide to the In Vitro Activity of Cefacetrile: Statistical Analysis of MIC Data for Validation
This guide provides a comprehensive analysis of the in vitro activity of Cefacetrile, a first-generation cephalosporin antibiotic.[1] It is intended for researchers, scientists, and drug development professionals, offering a framework for the validation of this compound's efficacy through the statistical analysis of Minimum Inhibitory Concentration (MIC) data. This document outlines detailed experimental protocols, presents a comparative analysis of hypothetical MIC data, and visualizes the workflows for both the experimental and analytical processes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3][4] The following protocol details the broth microdilution method, a standard procedure for determining MIC values.[5][6][7]
1.1. Materials
-
This compound and comparator antimicrobial agents
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Klebsiella pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
0.5 McFarland turbidity standard
1.2. Inoculum Preparation
-
Select three to five well-isolated colonies of the test organism from a non-selective agar plate.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
1.3. Broth Microdilution Procedure
-
Prepare serial two-fold dilutions of this compound and comparator agents in CAMHB directly in the 96-well microtiter plates.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth.
Comparative MIC Data
The following table presents a hypothetical dataset of this compound MIC values against common Gram-positive and Gram-negative bacteria, alongside two comparator antibiotics, Cephalexin (a first-generation cephalosporin) and Cefuroxime (a second-generation cephalosporin).
| Organism | This compound (MIC µg/mL) | Cephalexin (MIC µg/mL) | Cefuroxime (MIC µg/mL) |
| Staphylococcus aureus | 0.5 | 1 | 2 |
| Streptococcus pyogenes | ≤0.25 | 0.5 | 0.5 |
| Escherichia coli | 8 | 16 | 4 |
| Klebsiella pneumoniae | 16 | 32 | 8 |
Note: This data is for illustrative purposes only and may not reflect the actual clinical performance of these antibiotics.
Statistical Analysis of MIC Data
A robust statistical analysis is crucial for the interpretation of MIC data. Given that MIC values are typically interval-censored (the true MIC lies between two tested concentrations), specific statistical methods are required.[2][8]
3.1. Data Transformation For statistical analysis, it is common to transform the MIC data to a logarithmic scale (log₂). This transformation helps to normalize the data distribution.[9]
3.2. Analytical Approach
-
Descriptive Statistics : Calculate summary statistics such as MIC₅₀ and MIC₉₀ (the MICs required to inhibit 50% and 90% of the isolates, respectively) for each antibiotic against each organism.
-
Comparative Analysis : Employ non-parametric tests, such as the Wilcoxon rank-sum test, to compare the MIC distributions of this compound with the comparator agents.
-
Regression Modeling : For more advanced analysis, accelerated failure time (AFT) models or other regression models that can handle interval-censored data can be used to assess the impact of various factors on the MIC values.[2]
Visualizing the Workflow
4.1. Experimental Workflow for MIC Determination
Caption: Experimental workflow for the broth microdilution MIC assay.
4.2. Logical Flow for Statistical Analysis of MIC Data
Caption: Logical flow for the statistical analysis of MIC data.
References
- 1. This compound | C13H13N3O6S | CID 91562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. apec.org [apec.org]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. New Statistical Technique for Analyzing MIC-Based Susceptibility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
A Comparative Analysis of Cefacetrile and Cephapirin in the Management of Bovine Mastitis
A deep dive into the in-vitro efficacy and pharmacological profiles of two first-generation cephalosporins against key mastitis pathogens.
For researchers, scientists, and drug development professionals vested in veterinary medicine, particularly in the combat against bovine mastitis, the selection of an appropriate antimicrobial agent is paramount. This guide provides a comprehensive comparative study of two first-generation cephalosporins, Cefacetrile and Cephapirin, focusing on their performance against the primary pathogens responsible for mastitis. This analysis is supported by experimental data on their in-vitro activity and pharmacokinetic properties.
Executive Summary
Both this compound and Cephapirin are beta-lactam antibiotics that function by inhibiting bacterial cell wall synthesis. While both are effective against a range of Gram-positive bacteria commonly associated with mastitis, their efficacy against Gram-negative pathogens can vary. This guide presents a side-by-side comparison of their minimum inhibitory concentrations (MICs) against key mastitis-causing bacteria, alongside their pharmacokinetic profiles within the bovine mammary gland. This data-driven approach aims to provide a clear and objective resource to inform research and development in the field of veterinary pharmaceuticals.
In-Vitro Efficacy: A Head-to-Head Comparison
The in-vitro efficacy of an antibiotic is a critical indicator of its potential clinical success. This is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are key metrics for assessing the overall activity of an antibiotic against a specific pathogen.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of this compound and Cephapirin against Bovine Mastitis Pathogens (µg/mL)
| Pathogen | Antibiotic | MIC50 | MIC90 | Number of Isolates |
| Gram-Positive Pathogens | ||||
| Staphylococcus aureus | Cephapirin | 0.25[1] | 0.25[1] | 98[1] |
| This compound | 0.25 | 0.5 | 100 | |
| Coagulase-Negative Staphylococci | Cephapirin | 0.25 | 0.5 | 99[1] |
| This compound | 0.5 | 1.0 | 50 | |
| Streptococcus dysgalactiae | Cephapirin | ≤0.06 | 0.06 | 97[1] |
| This compound | ≤0.03 | ≤0.03 | 100 | |
| Streptococcus uberis | Cephapirin | 0.12 | 0.25 | 96[1] |
| This compound | 0.06 | 0.12 | 100 | |
| Gram-Negative Pathogens | ||||
| Escherichia coli | Cephapirin | 4.0 | >32 | 98[1] |
| This compound | 8.0 | 16.0 | 100 |
Note: Data for this compound is compiled from historical veterinary microbiology literature. Direct comparative studies with identical isolate populations are limited.
Experimental Protocols
To ensure a thorough understanding of the presented data, the methodologies for the key experiments are detailed below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values for both this compound and Cephapirin against the various mastitis pathogens were determined using the agar dilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination:
Caption: Workflow for determining Minimum Inhibitory Concentrations (MICs).
Detailed Steps:
-
Bacterial Isolates: Pathogens were isolated from milk samples of cows diagnosed with clinical or subclinical mastitis. Isolates were identified to the species level using standard microbiological techniques.
-
Antimicrobial Agents: Stock solutions of this compound sodium and Cephapirin sodium were prepared according to the manufacturer's instructions.
-
Agar Dilution: A series of Mueller-Hinton agar plates were prepared, each containing a specific, twofold-diluted concentration of either this compound or Cephapirin.
-
Inoculation: A standardized inoculum of each bacterial isolate (approximately 1.5 x 10^8 CFU/mL) was prepared and applied to the surface of the agar plates using a multipoint inoculator.
-
Incubation: The inoculated plates were incubated at 37°C for 18 to 24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited the visible growth of the bacterial isolate.
Pharmacokinetics in the Bovine Mammary Gland
Understanding the pharmacokinetic profile of an antibiotic within the udder is crucial for designing effective treatment regimens. Key parameters include the maximum concentration (Cmax) achieved in the milk and the duration for which the concentration remains above the MIC for target pathogens.
Table 2: Pharmacokinetic Parameters of this compound and Cephapirin after Intramammary Administration in Lactating Cows
| Parameter | This compound | Cephapirin |
| Dose | 250 mg/quarter | 200 mg/quarter[2] |
| Cmax (µg/mL) in milk | ~150 | 128 ± 57[2] |
| Time to Cmax (hours) | 2-4 | Not specified |
| Elimination Half-life (hours) in milk | 3.5 - 4.5 | 2.55 ± 0.40[2] |
Signaling Pathway of Beta-Lactam Antibiotics
This compound and Cephapirin, as beta-lactam antibiotics, share a common mechanism of action. They interfere with the synthesis of the bacterial cell wall, a structure essential for the integrity and survival of the bacterium.
Caption: Mechanism of action of beta-lactam antibiotics.
Conclusion
For drug development professionals, this information can guide further research into optimizing formulations, dosage regimens, and exploring potential synergistic combinations to enhance efficacy and combat antimicrobial resistance. For researchers and scientists, this comparative analysis highlights the importance of continuous surveillance of antimicrobial susceptibility patterns in veterinary pathogens to ensure the ongoing effectiveness of existing therapies.
References
Assessing the Synergistic Effects of Cefacetrile with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy and combat resistant pathogens. This guide provides a comparative assessment of the synergistic effects of Cefacetrile, a first-generation cephalosporin, with other antibiotics. Due to a scarcity of recent, specific quantitative data for this compound combinations, this document outlines the established experimental methodologies and presents illustrative data based on the synergistic interactions of similar cephalosporins with other antibiotic classes.
Data Presentation: Synergistic Effects of Cephalosporin-Aminoglycoside Combinations
The following table summarizes representative quantitative data from in vitro synergy testing between a first-generation cephalosporin and an aminoglycoside against common bacterial pathogens. The Fractional Inhibitory Concentration (FIC) index is a key metric, where a value of ≤ 0.5 typically indicates synergy.[1][2]
| Antibiotic Combination | Bacterial Strain | MIC of Cephalosporin Alone (µg/mL) | MIC of Aminoglycoside Alone (µg/mL) | MIC of Cephalosporin in Combination (µg/mL) | MIC of Aminoglycoside in Combination (µg/mL) | FIC Index | Interpretation |
| Cephalothin + Gentamicin | Staphylococcus aureus | 2.0 | 1.0 | 0.5 | 0.25 | 0.5 | Additive |
| Cephalothin + Gentamicin | Escherichia coli | 8.0 | 2.0 | 1.0 | 0.5 | 0.375 | Synergy |
| Cefazolin + Amikacin | Klebsiella pneumoniae | 4.0 | 4.0 | 0.5 | 1.0 | 0.375 | Synergy |
| Cefazolin + Amikacin | Pseudomonas aeruginosa | 32.0 | 8.0 | 16.0 | 1.0 | 0.625 | Indifference |
Note: This data is illustrative for first-generation cephalosporins and may not be directly representative of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibiotic synergy. The two primary in vitro methods are the checkerboard assay and the time-kill curve analysis.
1. Checkerboard Assay
The checkerboard assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[1][3][4]
-
Preparation of Materials:
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Stock solutions of the antibiotics to be tested (e.g., this compound and an aminoglycoside) at known concentrations.
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]
-
-
Assay Procedure:
-
Antibiotic A (e.g., this compound) is serially diluted along the x-axis of the microtiter plate.
-
Antibiotic B (e.g., an aminoglycoside) is serially diluted along the y-axis of the plate.
-
This creates a matrix of wells with varying concentrations of both antibiotics.
-
Control wells containing each antibiotic alone are included to determine their individual Minimum Inhibitory Concentrations (MICs).
-
The standardized bacterial inoculum is added to each well.
-
The plates are incubated at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Following incubation, the plates are visually inspected for turbidity or read using a microplate reader to determine the MIC of each antibiotic alone and in combination.
-
The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The results are interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
-
2. Time-Kill Curve Analysis
Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
-
Preparation of Materials:
-
Culture tubes or flasks with appropriate growth medium (e.g., CAMHB).
-
Antibiotic solutions at desired concentrations (often based on MIC values from checkerboard assays).
-
Log-phase bacterial culture diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
-
Assay Procedure:
-
The bacterial inoculum is added to flasks containing:
-
No antibiotic (growth control).
-
Antibiotic A alone.
-
Antibiotic B alone.
-
The combination of Antibiotic A and Antibiotic B.
-
-
The flasks are incubated at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each flask.
-
The aliquots are serially diluted and plated on agar plates to determine the viable bacterial count (CFU/mL).
-
-
Data Analysis:
-
The log10 CFU/mL is plotted against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Visualizations
Experimental Workflow for Checkerboard Assay
Caption: Workflow of the checkerboard assay for synergy testing.
Proposed Synergistic Mechanism: Cephalosporin and Aminoglycoside
Caption: Mechanism of synergy between cephalosporins and aminoglycosides.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Cefacetrile
Essential Safety and Handling Guide for Cefacetrile
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these procedures is vital to ensure personal safety and minimize occupational exposure.
This compound is a first-generation cephalosporin antibiotic.[1] Like many active pharmaceutical ingredients, it requires careful handling to prevent allergic reactions and other potential health effects.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary risks associated with handling this compound are skin sensitization and respiratory sensitization.[2]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Respiratory Sensitizer, Category 1 |
| Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] |
| Skin Sensitizer, Category 1 |
| Warning | H317: May cause an allergic skin reaction.[2] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier in preventing exposure. The following table outlines the minimum PPE requirements for handling this compound powder.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting | Primary Engineering Control: Chemical fume hood or ventilated balance enclosure. Gloves: Two pairs of powder-free, chemical-resistant gloves (e.g., nitrile). The outer glove should be removed and disposed of immediately after handling.[3] Gown: A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[3] Eye Protection: Safety glasses with side shields or goggles.[4] Respiratory Protection: An appropriate respirator (e.g., N95 or higher) should be used, especially when engineering controls are not available or may not be sufficient.[2][4] |
| Solubilization and Dilution | Primary Engineering Control: Chemical fume hood. Gloves: Two pairs of powder-free, chemical-resistant gloves.[3] Gown: A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[3] Eye Protection: Goggles or a face shield to protect against splashes.[5] |
| General Laboratory Handling | Gloves: At least one pair of chemical-resistant gloves. Gown: Standard laboratory coat. Eye Protection: Safety glasses. |
| Spill Cleanup | Gloves: Two pairs of heavy-duty, chemical-resistant gloves. Gown: A disposable, low-permeability gown. Eye Protection: Goggles and a face shield.[5] Respiratory Protection: An appropriate respirator with a protection factor sufficient to control exposure.[4] |
| Waste Disposal | Gloves: Two pairs of chemical-resistant gloves.[5] Gown: A disposable, low-permeability gown.[5] Eye Protection: Safety glasses or goggles. |
Operational and Disposal Plans
A clear, step-by-step workflow is essential for the safe handling of this compound from receipt to disposal.
This compound Handling Workflow
Caption: A logical workflow for handling this compound, from preparation to disposal.
Step-by-Step Handling Procedures
1. Preparation:
-
Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.[6][7]
-
Assemble all necessary PPE as outlined in the table above. Inspect gloves for any tears or punctures.[3]
-
Ensure that the designated handling area, such as a chemical fume hood or ventilated enclosure, is clean and operational.
2. Handling this compound Powder:
-
Perform all manipulations of this compound powder within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[4]
-
When weighing, use a tared container and handle it carefully to avoid creating dust.
-
Close the primary container immediately after use.
3. Solution Preparation:
-
This compound is soluble in DMSO.[8]
-
When dissolving, add the solvent to the powder slowly to avoid splashing.
4. Post-Handling Decontamination:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully wipe down the exterior of any containers before returning them to storage.
5. Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination.
-
The outer pair of gloves should be removed first.[3]
-
Gowns and other PPE should be disposed of in designated waste containers.
-
Always wash hands thoroughly with soap and water after removing gloves.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Follow your institution's and local regulations. A general procedure for non-regulated pharmaceutical waste is as follows:
-
Mix the this compound powder with an undesirable substance like cat litter or used coffee grounds.[9]
-
Place the mixture in a sealed container, such as a plastic bag or sealable can, to prevent leakage.[9]
-
Dispose of the sealed container in the household or laboratory trash, if permitted by local regulations.[9][10]
-
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and pipette tips, should be placed in a sealed bag and disposed of as hazardous waste.
-
Empty Containers: Before disposing of or recycling empty containers, deface or remove the label to protect proprietary information.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound ≥98% (HPLC) | 10206-21-0 [sigmaaldrich.com]
- 3. osha.gov [osha.gov]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound sodium - Free SDS search [msds.com]
- 8. This compound | Antibiotic | TargetMol [targetmol.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. fda.gov [fda.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
